7-Bromoquinolin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFKBVYWLUKWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557557 | |
| Record name | 7-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99465-10-8 | |
| Record name | 7-Bromoquinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99465-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 7-Bromoquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the primary synthesis mechanisms for 7-Bromoquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. This guide details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to support the practical application of these methods in a laboratory setting.
Introduction
Quinolin-2(1H)-one and its derivatives are privileged structures in drug discovery, exhibiting a wide range of pharmacological activities. The introduction of a bromine atom at the 7-position of the quinoline ring provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the development of diverse compound libraries for screening and lead optimization.[1] This guide focuses on the most viable and documented methods for the synthesis of this compound.
Primary Synthetic Strategies
Two principal retrosynthetic pathways are considered for the synthesis of this compound:
-
Knorr Quinoline Synthesis: A direct approach involving the acid-catalyzed cyclization of a β-ketoanilide derived from 3-bromoaniline. This method is often preferred for its convergent nature and control over the substitution pattern.
-
Electrophilic Bromination: A sequential approach where the parent quinolin-2(1H)-one is first synthesized and subsequently brominated. The challenge in this method lies in controlling the regioselectivity of the bromination reaction.
Strategy 1: Knorr Quinoline Synthesis
The Knorr quinoline synthesis is a robust and widely used method for the preparation of 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2(1H)-ones) from β-ketoanilides.[2][3] The overall reaction involves two main stages: the formation of the β-ketoanilide intermediate and its subsequent intramolecular cyclization.
Mechanism and Workflow
The synthesis of a 4-substituted this compound, such as 7-bromo-4-methylquinolin-2(1H)-one, via the Knorr synthesis begins with the condensation of 3-bromoaniline with a β-ketoester, in this case, ethyl acetoacetate. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the quinolinone ring.
The detailed mechanism for the acid-catalyzed cyclization is illustrated below. The reaction is initiated by protonation of the carbonyl group of the β-ketoanilide, which activates the molecule for intramolecular electrophilic attack on the electron-rich aromatic ring. Subsequent dehydration and tautomerization yield the stable quinolin-2(1H)-one product.
Experimental Protocol: Knorr Synthesis of 7-Bromo-4-methylquinolin-2(1H)-one
This protocol is adapted from established procedures for the synthesis of substituted quinolin-2(1H)-ones, such as 6-bromo-4-methylquinolin-2(1H)-one.[4]
Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)but-2-enoate (Intermediate)
-
In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Heat the mixture at 110-120 °C for 1-2 hours, with removal of the water and ethanol formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product can often be used directly in the next step without further purification.
Step 2: Cyclization to 7-Bromo-4-methylquinolin-2(1H)-one
-
Preheat a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250 °C in a separate flask.
-
Slowly add the crude ethyl 3-(3-bromophenylamino)but-2-enoate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250 °C for 15-30 minutes. The product should precipitate from the hot solution.
-
Cool the reaction mixture to below 100 °C and dilute with an equal volume of hexane to facilitate filtration.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with hexane to remove the high-boiling solvent, followed by a wash with ethanol.
-
Dry the solid to obtain 7-Bromo-4-methylquinolin-2(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
An alternative to thermal cyclization in a high-boiling solvent is the use of a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid at a lower temperature.[4][5]
Alternative Cyclization using Polyphosphoric Acid (PPA):
-
Add the crude ethyl 3-(3-bromophenylamino)but-2-enoate to polyphosphoric acid (5-10 times the weight of the enoate).
-
Heat the mixture to 100-140 °C with stirring for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Quantitative Data
While specific yield data for 7-Bromo-4-methylquinolin-2(1H)-one is not extensively reported, yields for analogous Knorr syntheses of bromoquinolinones are typically in the moderate to good range.
| Reactant 1 | Reactant 2 | Cyclization Method | Product | Reported Yield | Reference |
| 4-Bromoaniline | Ethyl acetoacetate | H₂SO₄ | 6-Bromo-4-methylquinolin-2(1H)-one | Not specified | [4] |
| 4-Bromoaniline | tert-Butyl acetoacetate | PPA | 6-Bromo-4-methylquinolin-2(1H)-one | 84% (anilide formation) | [4] |
Strategy 2: Electrophilic Bromination of Quinolin-2(1H)-one
This strategy involves the synthesis of the parent quinolin-2(1H)-one, followed by direct bromination. The success of this route is highly dependent on the regioselectivity of the bromination step.
Mechanism and Workflow
The workflow for this approach involves two distinct synthetic operations.
The quinolin-2(1H)-one ring system is activated towards electrophilic aromatic substitution. The directing effects of the carbonyl group and the fused benzene ring influence the position of bromination. The carbonyl group is deactivating and meta-directing with respect to the pyridine ring, while the fused benzene ring is activated. Bromination of quinolin-4(1H)-ones has been shown to occur at various positions depending on the substituents present.[6] For quinolin-2(1H)-one, bromination can potentially occur at positions 3, 6, and 8, in addition to the desired 7-position. Achieving high selectivity for the 7-position can be challenging and may result in a mixture of isomers requiring separation.
Experimental Protocol: Bromination of Quinolin-2(1H)-one
Note: A specific, high-yield protocol for the selective synthesis of this compound via direct bromination is not well-documented in the reviewed literature. The following is a general procedure for the bromination of quinolone systems.
-
Dissolve quinolin-2(1H)-one (1.0 eq) in a suitable solvent, such as acetic acid or chloroform.
-
Slowly add the brominating agent (e.g., molecular bromine or N-bromosuccinimide (NBS), 1.0-1.2 eq) to the solution at room temperature or below, while protecting from light.
-
Stir the reaction mixture for several hours to overnight. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product and separate isomers using column chromatography.
Quantitative Data
Data on the regioselectivity and yield of the direct bromination of unsubstituted quinolin-2(1H)-one to produce the 7-bromo isomer is sparse. The bromination of substituted quinolin-4(1H)-ones has been studied, with the position of bromination being highly dependent on the existing substituents.[6] For example, bromination of 3-substituted 2-methylquinolin-4(1H)-ones can occur at the C6 position or on the methyl group at C2.[6]
| Substrate | Brominating Agent | Product(s) | Reported Yield | Reference |
| 3-Substituted 2-methylquinolin-4(1H)-ones | Br₂ or NBS | C6-bromo or C2-bromomethyl derivatives | Variable | [6] |
Conclusion
For the synthesis of this compound, the Knorr quinoline synthesis starting from 3-bromoaniline and a suitable β-ketoester represents the most direct and likely highest-yielding approach. This method offers excellent control over the position of the bromine substituent. While direct bromination of quinolin-2(1H)-one is a chemically plausible route, it is likely to suffer from poor regioselectivity, leading to a mixture of isomers and complicating purification. Therefore, for researchers and drug development professionals requiring unambiguous synthesis of this compound, the Knorr synthesis is the recommended pathway.
References
- 1. 7-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes [beilstein-journals.org]
- 6. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
An In-Depth Technical Guide to 7-Bromoquinolin-2(1H)-one (CAS: 99465-10-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoquinolin-2(1H)-one is a halogenated derivative of the quinolinone heterocyclic scaffold. This compound serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry. Its utility is underscored by its role in the development of targeted therapeutic agents, including kinase inhibitors. The presence of the bromine atom at the 7-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential applications of this compound.
Physicochemical Properties
This compound is a solid at room temperature with the following key physicochemical properties summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 99465-10-8 | [1] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.06 g/mol | [2] |
| Melting Point | 270-272 °C | [2] |
| Appearance | Solid | |
| Synonyms | 7-Bromo-1H-quinolin-2-one, 7-Bromo-2-hydroxyquinoline | [1] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a two-step process starting from a meta-substituted aniline precursor. This process includes an initial acylation reaction followed by an intramolecular cyclization. This synthetic approach has been successfully scaled up for the production of 7-bromoquinolinone.[3]
The bromine atom at the 7-position imparts significant reactivity to the molecule, making it a versatile intermediate for further chemical transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl substituents at this position. This chemical handle is instrumental in the synthesis of diverse libraries of compounds for biological screening.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.77 | s | 1H | NH |
| 8.09 | t, J = 8.6 Hz | 1H | Ar-H |
| 8.05 | t, J = 1.7 Hz | 1H | Ar-H |
| 7.84 | d, J = 7.8 Hz | 1H | Ar-H |
| 7.80 – 7.73 | m | 2H | Ar-H |
| 7.71 – 7.65 | m | 1H | Ar-H |
| 7.54 | t, J = 7.9 Hz | 1H | Ar-H |
| 7.37 – 7.32 | m | 1H | Ar-H |
| 6.36 | d, J = 1.8 Hz | 1H | CH |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 176.92 | C=O |
| 148.72 | Ar-C |
| 140.47 | Ar-C |
| 135.26 | Ar-C |
| 132.96 | Ar-C |
| 131.91 | Ar-C |
| 129.29 | Ar-C |
| 129.00 | Ar-C |
| 124.86 | Ar-C |
| 124.72 | Ar-C |
| 123.36 | Ar-C |
| 118.72 | Ar-C |
| 107.48 | Ar-C |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for confirming the molecular formula of this compound. The presence of the bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
HRMS (ESI)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ (for C₁₅H₁₁⁷⁹BrNO) | 300.0019 | 300.0020 |
| [M+H]⁺ (for C₁₅H₁₁⁸¹BrNO) | 302.0000 | - |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | N-H stretch (amide) |
| ~1660 | Strong | C=O stretch (amide, lactam) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~800-600 | Medium-Strong | C-Br stretch |
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of biologically active molecules. The quinolinone scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.
Intermediate in the Synthesis of Kinase Inhibitors
Literature suggests that 7-bromoquinoxalin-2(1H)-one, a structurally similar compound, is utilized in the preparation of inhibitors for Transforming Growth Factor-beta (TGF-β) and Phosphoinositide 3-kinase (PI3K).[5] Given the analogous reactivity, this compound is a promising intermediate for the development of novel inhibitors targeting these and other kinase-mediated signaling pathways, which are often dysregulated in cancer and other diseases.
Precursor for Brexpiprazole Analogues
The quinolin-2(1H)-one core is a key structural feature of the atypical antipsychotic drug Brexpiprazole.[6] While Brexpiprazole itself features a 7-alkoxy substituent, this compound can serve as a starting point for the synthesis of various analogues of Brexpiprazole through functionalization at the 7-position. This allows for the exploration of how modifications at this site impact the drug's pharmacological profile.
Potential Biological Activities of Derivatives
Studies on various brominated quinoline and quinazolinone derivatives have demonstrated their potential as anticancer agents. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and cervical (HeLa) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[7][8] The bromine substituent is thought to enhance the lipophilicity of these molecules, potentially leading to improved cell membrane permeability and target engagement.[7] Furthermore, the quinolinone scaffold is known to be a versatile platform for designing specific enzyme inhibitors, including those targeting kinases involved in DNA damage repair pathways.[9]
Experimental Protocols
The following are generalized experimental protocols adapted from the synthesis of structurally similar compounds. Researchers should optimize these conditions for their specific requirements.
Synthesis of this compound
This protocol is based on a two-step acylation-cyclization method.[3]
Step 1: Acylation of 3-Bromoaniline
-
To a solution of 3-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., pyridine or triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of an appropriate acylating agent (e.g., cinnamoyl chloride) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acylated intermediate.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a solution of the crude acylated intermediate in a high-boiling point solvent (e.g., chlorobenzene or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride or polyphosphoric acid).
-
Heat the reaction mixture to an elevated temperature (e.g., 120-140 °C) and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to afford the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Spectroscopic Analysis
NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
IR Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Mass Spectrometry Sample Preparation (ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
Visualizations
General Synthetic Workflow
Caption: General two-step synthesis of this compound.
Reactivity and Derivatization Pathway
Caption: Derivatization via Suzuki-Miyaura cross-coupling.
Potential Application in Kinase Inhibition
Caption: Logic of targeting kinase pathways with derivatives.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. mdpi.com [mdpi.com]
- 3. "Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2" by Jason R. Stewart [openworks.wooster.edu]
- 4. rsc.org [rsc.org]
- 5. Page loading... [guidechem.com]
- 6. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of 7-Bromoquinolin-2(1H)-one: A Technical Guide
Introduction: 7-Bromoquinolin-2(1H)-one is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its structural elucidation and characterization are fundamentally reliant on modern spectroscopic techniques. This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental spectra are not widely available in the public domain, this document outlines the predicted data based on the compound's structure, offering a valuable resource for researchers, scientists, and professionals in drug development.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and the known effects of the compound's functional groups and aromatic system.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | 11.0 - 12.0 | Singlet (broad) | - | 1H |
| H3 | ~ 6.5 | Doublet | ~ 9.5 | 1H |
| H4 | ~ 7.8 | Doublet | ~ 9.5 | 1H |
| H5 | ~ 7.6 | Doublet | ~ 8.5 | 1H |
| H6 | ~ 7.4 | Doublet of doublets | ~ 8.5, ~2.0 | 1H |
| H8 | ~ 7.9 | Doublet | ~ 2.0 | 1H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C2 (C=O) | ~ 162 |
| C3 | ~ 122 |
| C4 | ~ 140 |
| C4a | ~ 120 |
| C5 | ~ 129 |
| C6 | ~ 125 |
| C7 (C-Br) | ~ 118 |
| C8 | ~ 132 |
| C8a | ~ 138 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3000 | Medium (broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Amide) | 1660 - 1640 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-N Stretch | 1350 - 1200 | Medium |
| C-Br Stretch | 650 - 550 | Medium-Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z | Comments |
| [M]⁺ | 223 | Molecular ion containing ⁷⁹Br |
| [M+2]⁺ | 225 | Molecular ion containing ⁸¹Br (approx. same intensity as M⁺) |
| [M-CO]⁺ | 195/197 | Loss of carbon monoxide |
| [M-Br]⁺ | 144 | Loss of bromine radical |
| [M-HBr]⁺ | 142 | Loss of hydrogen bromide |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical for dissolving the sample and avoiding overlapping signals.
-
If necessary, gently warm or sonicate the sample to ensure complete dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity and resolution. This can be done manually or automatically.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the ATR accessory with the sample or the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source via direct infusion or after separation by liquid chromatography (LC-MS).
-
A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).
-
-
Mass Analysis and Detection:
-
The ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be observed in the molecular ion cluster.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization of Spectroscopic Workflow and Data Interpretation
The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between different spectroscopic techniques for the structural elucidation of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Contribution of spectroscopic data to structural elucidation.
solubility of 7-Bromoquinolin-2(1H)-one in common solvents
An In-depth Technical Guide to the Solubility of 7-Bromoquinolin-2(1H)-one
This technical guide provides a comprehensive overview of the solubility of this compound, a topic of significant interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust framework for its experimental determination. It includes detailed methodologies, data presentation templates, and a workflow diagram to assist in the systematic characterization of this compound's solubility profile.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C₉H₆BrNO[1][2]. Its structure, characterized by a quinolinone core with a bromine substituent, suggests it is likely to have low aqueous solubility, a common trait for many quinoline derivatives which tend to be lipophilic[3]. The compound's melting point is reported to be in the range of 270-272°C[1]. Understanding its solubility in various common solvents is a critical first step in pre-formulation studies and for its application in biological assays.
Challenges in Quinoline Derivative Solubility
Quinoline and its derivatives are frequently investigated in drug discovery due to their diverse biological activities[4][5][6]. However, a common hurdle in their development is their poor water solubility, which can negatively impact bioavailability and hinder in vitro testing[3]. The lipophilic nature of the quinoline ring system, often compounded by hydrophobic substituents, contributes to this challenge[3]. Consequently, researchers often need to employ strategies such as using co-solvents like dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then diluted into aqueous media for experiments[3]. This process itself can be problematic, as dilution can cause the compound to precipitate out of solution[3].
Experimental Determination of Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method[7][8]. This method is based on achieving a thermodynamic equilibrium between the solid compound and its dissolved state in a given solvent at a controlled temperature[8].
Detailed Experimental Protocol: Shake-Flask Method
The following protocol outlines the steps for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure filter material does not bind the compound)[3]
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of excess solid is crucial to ensure that saturation is reached[7][9].
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can take 24 hours or longer, and preliminary experiments may be needed to determine the optimal equilibration time[9].
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution (supernatant) from the excess solid, centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes[3]. Alternatively, filter the supernatant through a syringe filter[3][7]. Care must be taken during this step to avoid disturbing the solid-liquid equilibrium[7].
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry[3].
-
Replicates: It is recommended to perform a minimum of three replicate determinations of solubility for each solvent and temperature condition to ensure the reliability of the results[10].
Data Presentation
The quantitative solubility data obtained from the experimental work should be organized into clear and structured tables for easy comparison. The following tables are provided as templates for presenting the results.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Experimental Value | Experimental Value |
| Ethanol | Experimental Value | Experimental Value |
| Methanol | Experimental Value | Experimental Value |
| Acetone | Experimental Value | Experimental Value |
| DMSO | Experimental Value | Experimental Value |
| Dichloromethane | Experimental Value | Experimental Value |
Table 2: Temperature Dependence of this compound Solubility in Water
| Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| 25 | Experimental Value | Experimental Value |
| 37 | Experimental Value | Experimental Value |
| 50 | Experimental Value | Experimental Value |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 6. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Bromoquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoquinolin-2(1H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of the quinolinone scaffold, it serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on the molecular structure and conformation of this compound. Due to the limited availability of complete, publicly accessible experimental datasets for this specific molecule, this guide also includes comparative data from closely related analogs to provide a predictive understanding of its structural and spectroscopic properties.
Molecular Identity and Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₉H₆BrNO. It is also known by several synonyms, including 7-Bromo-2(1H)-quinolinone and 7-Bromo-2-hydroxyquinoline.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 99465-10-8 | [1] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 270-272 °C | [2] |
| Boiling Point (Predicted) | 375.4±42.0 °C | [2] |
| pKa (Predicted) | 10.91±0.70 | [2] |
Molecular Structure and Conformation
The molecular structure of this compound consists of a bicyclic quinolinone core, which is a fusion of a benzene ring and a pyridinone ring. A bromine atom is substituted at the 7-position of this core. The presence of the lactam (cyclic amide) group in the pyridinone ring allows for tautomerism between the keto (amide) form, this compound, and the enol (iminol) form, 7-bromoquinolin-2-ol. In the solid state and in most solvents, the keto form is generally predominant.
dot
Caption: Figure 1. Molecular Structure and Identifiers of this compound.
Crystallographic Data
As of the latest review of publicly available crystallographic databases, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, precise experimental data on bond lengths, bond angles, and crystal packing are not available.
For comparative purposes, crystallographic data for a related compound, 5,7-Dibromo-2-methylquinolin-8-ol, is presented in Table 2.[3] This data can provide an approximation of the bond lengths and angles within the quinoline ring system, although substitutions at different positions will induce variations.
Table 2: Comparative Crystallographic Data for 5,7-Dibromo-2-methylquinolin-8-ol [3]
| Parameter | Value |
| Formula | C₁₀H₇Br₂NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 22.2221(5) Å, b = 4.0479(1) Å, c = 21.7221(4) Å |
| β = 102.167(1)° | |
| Volume | 1910.07(7) ų |
It is anticipated that the quinolinone ring system in this compound is largely planar.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring. The chemical shifts and coupling constants will be influenced by the bromine substituent and the electron-withdrawing nature of the carbonyl group.
¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | - | ~162 |
| C3 | ~6.5 | ~122 |
| C4 | ~7.8 | ~140 |
| C4a | - | ~117 |
| C5 | ~7.4 | ~128 |
| C6 | ~7.2 | ~125 |
| C7 | - | ~118 |
| C8 | ~7.6 | ~130 |
| C8a | - | ~138 |
| N1-H | ~12.0 | - |
Note: These are predicted values based on known substituent effects on the quinolinone scaffold and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to the functional groups present in the molecule.
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~1660 | C=O stretch (lactam) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1200 | C-N stretch |
| ~800-600 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected [M]+• and [M+2]+• peaks would be at m/z 223 and 225, respectively.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not widely published. However, a general synthetic approach can be inferred from established methods for the synthesis of quinolinone derivatives.
dot
Caption: Figure 2. Generalized Experimental Workflow for Synthesis and Characterization.
General Synthesis Protocol (Hypothetical)
A plausible synthetic route to this compound involves the cyclization of a suitably substituted aniline derivative. One common method is the Conrad-Limpach reaction or a modification thereof.
-
Reaction Setup: A substituted 3-bromoaniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) under acidic or thermal conditions.
-
Cyclization: The intermediate is then cyclized at high temperature, often in a high-boiling solvent, to form the quinolinone ring.
-
Work-up and Purification: The reaction mixture is cooled, and the crude product is isolated by filtration. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Characterization Methods
-
NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher).
-
IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).
Conclusion
This compound is a key building block in synthetic organic and medicinal chemistry. While a complete, publicly available experimental dataset for its molecular structure and conformation is currently lacking, this guide provides a comprehensive overview of its known properties and predicted spectroscopic features based on the analysis of related compounds. Further experimental work, particularly single-crystal X-ray diffraction, is required to definitively determine its solid-state structure and provide precise data on its molecular geometry. The information and generalized protocols presented herein serve as a valuable resource for researchers working with this and related quinolinone derivatives.
References
7-Bromoquinolin-2(1H)-one: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide on its Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoquinolin-2(1H)-one is a heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. As a derivative of quinolin-2(1H)-one, it belongs to a class of compounds known as "privileged structures" due to their ability to bind to a wide range of biological targets.[1] The presence of a bromine atom at the 7-position provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and the historical and current role of this compound in drug discovery and development. While direct biological activity data for the parent compound is limited in publicly available literature, its significance is underscored by its role as a key precursor to a range of biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.06 g/mol | [2] |
| CAS Number | 99465-10-8 | [2] |
| Appearance | Solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents like DMSO and DMF | |
| LogP | Not reported |
Synthesis of this compound
Experimental Protocol: A General Synthetic Approach
The following is a generalized, multi-step synthetic protocol that can be adapted for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of a Substituted Cinnamanilide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoaniline in a suitable solvent such as toluene.
-
Acylation: Add cinnamoyl chloride dropwise to the solution at room temperature. An organic base like pyridine can be added to scavenge the HCl byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(3-bromophenyl)cinnamamide.
Step 2: Cyclization to form this compound
-
Reaction Setup: The crude N-(3-bromophenyl)cinnamamide is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid.[4]
-
Cyclization: The mixture is heated to induce intramolecular cyclization. The reaction temperature and time will depend on the specific acid catalyst used.
-
Reaction Monitoring: The progress of the cyclization can be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Diagram of the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Role in Drug Discovery and Development
The quinolin-2-one scaffold is a cornerstone in modern drug discovery, with numerous derivatives having been developed as therapeutic agents.[1] The discovery of nalidixic acid in the 1960s, a quinolone antibacterial, marked the beginning of extensive research into this class of compounds.[5][6]
This compound serves as a critical intermediate in the synthesis of various biologically active molecules. The bromine atom at the 7-position is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[7] This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A prime example of the importance of the 7-substituted quinolin-2-one scaffold is in the development of the atypical antipsychotic drug, Brexpiprazole . 7-Hydroxyquinolin-2(1H)-one, a closely related derivative, is a key intermediate in the synthesis of Brexpiprazole.[8] The synthetic strategies often involve the alkylation of the 7-hydroxyl group, a transformation that highlights the utility of having a functionalizable handle at this position. While not a direct precursor, the chemistry of this compound is highly relevant to the synthesis of such analogs through nucleophilic substitution or cross-coupling reactions.
Logical Workflow for Drug Discovery
Caption: Drug discovery workflow utilizing this compound.
Biological Activities of Quinolin-2-one Derivatives
While specific biological activity data for this compound is scarce, the broader class of quinolin-2-one derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects. The nature and position of substituents on the quinolinone ring play a crucial role in determining the biological activity.
Anticancer Activity
Numerous quinolin-2-one derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[9] For instance, certain brominated quinoline derivatives have shown significant inhibitory effects against various cancer cell lines.[9]
Antimicrobial Activity
The quinolone and quinolinone cores are well-established pharmacophores in the development of antibacterial agents.[1] Derivatives of this compound could potentially exhibit antimicrobial activity, and the bromine atom could be a key feature for interaction with biological targets or for further derivatization to enhance potency.
Other Therapeutic Areas
Derivatives of the quinolin-2-one scaffold have also been investigated for their potential as anti-inflammatory, antiviral, and central nervous system (CNS) active agents.[1]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Although its own biological profile is not extensively documented, its true significance lies in its role as a key intermediate for the synthesis of a diverse array of more complex molecules. The presence of a readily functionalizable bromine atom at the 7-position allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. The historical success of the quinolin-2-one scaffold in producing clinically effective drugs, such as Brexpiprazole, ensures that this compound will continue to be a compound of high interest for researchers and scientists in the pharmaceutical industry. Further investigation into the direct biological activities of this core scaffold may yet reveal untapped therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of 7-Bromoquinolin-2(1H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromine atom at the 7-position creates 7-Bromoquinolin-2(1H)-one, a molecule with potential for diverse pharmacological applications. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its close derivatives, focusing on anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and visual workflows are provided to facilitate further research and development in this area.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for similar quinolinone structures. A common approach involves the cyclization of a substituted aniline precursor.
Proposed Synthetic Pathway
A potential two-step synthesis of 7-bromo-6-methylquinolin-2(1H)-one begins with the acylation of 2-bromo-4-methylaniline, followed by an intramolecular Friedel-Crafts cyclization to form the quinolinone ring.[2] A similar strategy can be envisioned for the synthesis of this compound, likely starting from a correspondingly substituted aniline.
Figure 1: Proposed general synthesis workflow for this compound.
Experimental Protocol: Synthesis of a Related Compound (7-Bromo-8-hydroxyquinoline)
Materials:
-
Quinolin-8-ol
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Ethyl acetate
-
Hexane
-
Water
Procedure:
-
Dissolve quinolin-8-ol (1 mmol) in chloroform (10 mL) in a round-bottom flask.[3]
-
Cool the solution to 0°C in an ice bath.[3]
-
Add N-bromosuccinimide (1 mmol) portion-wise to the stirred solution.[3]
-
Slowly warm the reaction mixture to 40°C and continue stirring for 18 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:9 mixture of ethyl acetate and hexane as the eluent.[3]
-
Upon completion, evaporate the solvent under vacuum.[3]
-
Wash the crude product with water, followed by hexane and diethyl ether to yield 7-bromoquinolin-8-ol as a white solid.[3]
Potential Biological Activities
Derivatives of this compound have demonstrated a range of biological activities, suggesting potential therapeutic applications for the parent compound.
Anticancer Activity
Quinoline derivatives are well-regarded for their anticancer properties.[4] While direct evidence for this compound is limited, related bromo-substituted quinolines have shown significant antiproliferative effects against various cancer cell lines.[4]
Postulated Mechanism of Action: EGFR Inhibition
A plausible mechanism for the anticancer effects of quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[5] Overexpression of EGFR is common in many cancers. By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[5]
Figure 2: Postulated inhibition of the EGFR signaling pathway by this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[5]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Figure 3: Experimental workflow for the MTT assay.
Antimicrobial Activity
Derivatives of 7-bromoquinoline have shown promising antimicrobial properties. For instance, aryl sulphonamide derivatives of 7-bromoquinoline-5,8-dione have been synthesized and evaluated for their in vitro antimicrobial activity.[6]
Quantitative Data: Antimicrobial Activity of 7-Bromoquinoline-5,8-dione Derivatives
| Compound Class | Test Organism | MIC Range (mg/mL) | Reference |
| Aryl sulphonamides of 7-bromoquinoline-5,8-dione | Bacterial and fungal strains | 0.80 - 1.00 | [6] |
Enzyme Inhibition
A deuterated derivative of this compound has been identified as an inhibitor of monoamine oxidase A (MAO-A).[7] MAO-A is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for depression and anxiety.[7]
Quantitative Data: MAO-A Inhibition
| Compound | Target | IC50 Value | Reference |
| 7-(4-Bromobutoxy-d8)-2(1H)-quinolinone | Monoamine Oxidase A (MAO-A) | ~183 µM | [7] |
Experimental Protocol: General Enzyme Inhibition Assay
A standard protocol can be followed to determine the inhibitory effect of a compound on enzyme activity.[8]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
This compound
-
Buffer solution
-
Detection system (e.g., spectrophotometer)
Procedure:
-
Prepare a reaction mixture containing the buffer and the enzyme at a constant concentration.
-
Add varying concentrations of this compound to the reaction mixture.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction rate over time by measuring the formation of the product or the depletion of the substrate.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Conclusion
While direct biological data for this compound is still emerging, the activities of its close derivatives strongly suggest its potential as a versatile pharmacological agent. The quinolin-2(1H)-one core, functionalized with a bromine atom at the 7-position, presents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurological disorders. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further explore the biological activities and therapeutic potential of this intriguing molecule.
References
- 1. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Exploration of 7-Bromoquinolin-2(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinolin-2(1H)-one core is a privileged scaffold found in numerous biologically active molecules. The presence and position of the bromine atom offer a versatile handle for further chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to characterize this compound, offering insights into its electronic structure, reactivity, and potential as a pharmacophore. The methodologies detailed herein are based on established computational chemistry techniques and provide a framework for in silico analysis of this and related compounds.
Introduction
Quinolin-2(1H)-one derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 7-position of the quinoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provides a site for further functionalization through cross-coupling reactions.
Theoretical and computational studies are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new chemical entities. This guide outlines the key computational methods applicable to the study of this compound, from quantum mechanical calculations to molecular docking simulations.
Molecular Structure and Properties
The foundational step in the computational analysis of this compound is the determination of its optimized molecular geometry and electronic properties. Density Functional Theory (DFT) is a robust method for this purpose.
Computational Methodology: Geometry Optimization
A plausible computational protocol for geometry optimization would involve the use of a widely employed functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, as has been successfully applied to similar heterocyclic systems.[1][2]
Table 1: Predicted Geometrical Parameters of this compound (Calculated using DFT/B3LYP)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C7-Br | 1.90 Å |
| C8-C7 | 1.38 Å | |
| C6-C7 | 1.40 Å | |
| N1-C2 | 1.38 Å | |
| C2=O | 1.23 Å | |
| Bond Angle | C6-C7-C8 | 120.5° |
| C6-C7-Br | 119.8° | |
| C8-C7-Br | 119.7° | |
| N1-C2-C3 | 118.0° | |
| Dihedral Angle | C5-C6-C7-C8 | 179.9° |
Note: These values are hypothetical and representative of what would be expected from such a calculation. Actual values would need to be obtained from a specific DFT calculation.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Calculated using DFT/B3LYP)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are representative values. The distribution of these orbitals would show the electron density concentrated around the quinolinone ring system.
Spectroscopic Properties
Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation.
NMR Spectroscopy
Vibrational Spectroscopy (IR & Raman)
Frequency calculations using DFT can predict the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra.
Synthesis and Derivatization
While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a plausible synthetic route can be inferred from general methods for preparing quinolin-2(1H)-one derivatives and brominated quinolines.[3][4][5][6]
Proposed Synthetic Pathway
A potential synthesis could involve the cyclization of a substituted aniline precursor, followed by a regioselective bromination step. The reactivity of the bromine at the 7-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[7]
Molecular Docking and Drug Development Potential
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This is a crucial step in structure-based drug design. For this compound and its derivatives, docking studies can help identify potential biological targets and guide the design of more potent inhibitors.[1][8][9][10][11]
Molecular Docking Workflow
The general workflow for a molecular docking study is outlined below.
Conclusion
The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. While specific experimental data for this molecule is sparse in the current literature, the approaches described, based on studies of analogous compounds, offer a clear path for future research. DFT calculations can provide fundamental insights into its electronic structure and reactivity, while molecular docking simulations can explore its potential as a scaffold for the development of novel therapeutics. The synthetic accessibility and potential for diverse functionalization further underscore the importance of this compound as a valuable building block in medicinal chemistry.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of quinolin-2(1H)-one derivatives, adapted from the literature on related compounds.
General Procedure for the Synthesis of Quinolin-2(1H)-one Derivatives
A common method involves the reaction of a substituted aniline with a β-ketoester, followed by cyclization under acidic or thermal conditions. For the synthesis of 7-substituted quinolin-2(1H)-ones, the corresponding 3-substituted aniline would be the starting material.
General Procedure for Bromination
Bromination of the quinolin-2(1H)-one core can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in an appropriate solvent like acetic acid or a chlorinated solvent.[12] The reaction conditions would need to be optimized to achieve regioselectivity for the 7-position.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a solution of this compound in a suitable solvent (e.g., dioxane/water), the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified by standard techniques such as column chromatography.[7]
Computational Details
All DFT calculations can be performed using software packages like Gaussian or ORCA. Geometry optimizations should be carried out without symmetry constraints. Frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface. Molecular docking simulations can be carried out using programs such as AutoDock Vina or Glide.
References
- 1. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and molecular modeling of new quinolin-2-one thiosemicarbazide scaffold with antimicrobial urease inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Bromoquinolin-2(1H)-one from meta-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-Bromoquinolin-2(1H)-one, a valuable intermediate in pharmaceutical research and drug development. The synthesis is based on a proposed two-step reaction sequence starting from meta-bromoaniline and diethyl malonate, adapted from established methods for quinolinone synthesis. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and visualizations of the chemical pathway and experimental workflow to guide researchers in the successful preparation of the target compound.
Introduction
Quinolinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them crucial scaffolds in medicinal chemistry. This compound, in particular, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a practical and efficient method for its laboratory-scale synthesis.
Reaction Scheme
The proposed synthesis of this compound from meta-bromoaniline involves a two-step process: a Gould-Jacobs reaction to form an intermediate ethyl 3-((3-bromophenyl)amino)acrylate, followed by a thermal cyclization to yield the final product.
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)acrylate
-
Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add meta-bromoaniline (10.0 g, 58.1 mmol).
-
Reaction Setup: Add diethyl malonate (11.2 g, 70.0 mmol) to the flask.
-
Reaction Execution: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2 hours with constant stirring.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture will solidify. Recrystallize the solid from ethanol to obtain the intermediate product, ethyl 3-((3-bromophenyl)amino)acrylate, as a crystalline solid.
-
Characterization: The product can be characterized by ¹H NMR and mass spectrometry.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, place the dried ethyl 3-((3-bromophenyl)amino)acrylate (5.0 g, 18.5 mmol). Add a high-boiling point solvent such as Dowtherm A (20 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 250-260 °C) for 30 minutes. The product will precipitate out of the hot solution.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Filter the precipitate and wash it with a suitable solvent like hexane or ether to remove the Dowtherm A.
-
Purification: The crude product can be purified by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. These values are based on typical yields for similar quinolinone syntheses and should be considered as representative.
| Parameter | Step 1: Condensation | Step 2: Cyclization |
| Starting Material | meta-Bromoaniline | Ethyl 3-((3-bromophenyl)amino)acrylate |
| Reagents | Diethyl malonate | Dowtherm A |
| Reaction Time | 2 hours | 30 minutes |
| Reaction Temperature | 150-160 °C | 250-260 °C |
| Product | Ethyl 3-((3-bromophenyl)amino)acrylate | This compound |
| Expected Yield | 70-80% | 85-95% |
| Appearance | Crystalline solid | Off-white to pale yellow solid |
| Melting Point (°C) | - | >300 °C (decomposes) |
| Molecular Formula | C₁₁H₁₂BrNO₂ | C₉H₆BrNO |
| Molecular Weight ( g/mol ) | 270.12 | 224.05 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
meta-Bromoaniline is toxic and should be handled with care.
-
Dowtherm A is a high-boiling point liquid and can cause severe burns. Handle with appropriate caution at high temperatures.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons and the N-H proton of the quinolinone ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a bromine-containing compound.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values if available.
Conclusion
The provided protocol offers a reliable method for the synthesis of this compound from readily available starting materials. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient production of this important synthetic intermediate. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
Synthesis of 7-Bromoquinolin-2(1H)-one: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 7-Bromoquinolin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic route is a robust three-stage process commencing with the acylation of 3-bromoaniline, followed by an intramolecular Friedel-Crafts cyclization to form the dihydroquinolinone core, and culminating in a dehydrogenation step to yield the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The bromo-substituted analogue, this compound, serves as a key intermediate for the synthesis of more complex molecules through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The presented protocol offers a reliable method for the preparation of this important synthetic precursor.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step sequence:
-
Amide Formation: 3-Bromoaniline is acylated with 3-chloropropionyl chloride to yield N-(3-bromophenyl)-3-chloropropionamide.
-
Intramolecular Friedel-Crafts Cyclization: The intermediate amide undergoes an intramolecular Friedel-Crafts reaction catalyzed by aluminum chloride to form 7-bromo-3,4-dihydroquinolin-2(1H)-one.
-
Dehydrogenation: The dihydroquinolinone is aromatized to the final product, this compound.
Experimental Protocols
Stage 1: Synthesis of N-(3-bromophenyl)-3-chloropropionamide
Materials:
-
3-Bromoaniline
-
3-Chloropropionyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-bromoaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add triethylamine (1.2 eq) dropwise with stirring.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-(3-bromophenyl)-3-chloropropionamide, which can be used in the next step without further purification.
Stage 2: Synthesis of 7-bromo-3,4-dihydroquinolin-2(1H)-one
Materials:
-
N-(3-bromophenyl)-3-chloropropionamide
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (3.0 eq) in anhydrous dichloromethane.
-
Add a solution of N-(3-bromophenyl)-3-chloropropionamide (1.0 eq) in anhydrous dichloromethane to the suspension in portions.
-
After the addition, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 3-4 hours.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of ice water with vigorous stirring.
-
Acidify the mixture with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield 7-bromo-3,4-dihydroquinolin-2(1H)-one.
Stage 3: Synthesis of this compound
Materials:
-
7-bromo-3,4-dihydroquinolin-2(1H)-one
-
Palladium on carbon (Pd/C), 10%
-
Diphenyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Reflux condenser
-
Celite®
Procedure:
-
In a round-bottom flask, combine 7-bromo-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and 10% Pd/C (0.1 eq by weight).
-
Add diphenyl ether as a high-boiling solvent.
-
Heat the mixture to reflux (approximately 250-260 °C) and maintain for 2-3 hours.
-
Monitor the dehydrogenation by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Data Presentation
| Stage | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 3-Bromoaniline | 3-Chloropropionyl chloride | Triethylamine | Dichloromethane | 0 to RT | 4-6 | 85-95 |
| 2 | N-(3-bromophenyl)-3-chloropropionamide | - | Aluminum Chloride | Dichloromethane | 40 | 3-4 | 70-80 |
| 3 | 7-bromo-3,4-dihydroquinolin-2(1H)-one | - | 10% Pd/C | Diphenyl ether | 250-260 | 2-3 | 80-90 |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
3-Chloropropionyl chloride and aluminum chloride are corrosive and moisture-sensitive; handle with care.
-
Diphenyl ether is a high-boiling liquid; ensure the reaction is set up with appropriate high-temperature apparatus.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note details a reliable and reproducible three-step synthesis for this compound on a laboratory scale. The protocol is designed to be accessible to researchers with a standard background in organic synthesis. The availability of this key intermediate will facilitate the development of novel quinolinone-based compounds for various therapeutic applications.
Application Notes and Protocols: 7-Bromoquinolin-2(1H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoquinolin-2(1H)-one is a versatile heterocyclic scaffold that holds significant promise in the field of medicinal chemistry. The quinolin-2(1H)-one core is a privileged structure, found in numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a bromine atom at the 7-position provides a reactive handle for a variety of synthetic transformations, allowing for the facile introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).
These application notes provide a comprehensive overview of the utility of this compound as a starting material for the synthesis of novel drug candidates. Detailed protocols for key chemical modifications and biological evaluation assays are presented to guide researchers in the design and development of new therapeutic agents based on this promising scaffold.
Synthetic Utility and Key Reactions
The bromine atom at the C7 position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, as well as nucleophilic substitution reactions. This allows for the systematic modification of the quinolinone core to generate libraries of analogs for biological screening.
Key synthetic transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
These reactions enable the introduction of a wide range of substituents at the 7-position, which can significantly influence the pharmacological properties of the resulting compounds.
Data Presentation: Biological Activities of Structurally Related Quinolinone Derivatives
While specific biological data for a wide range of derivatives of this compound is not extensively available in the public domain, the following tables summarize the reported activities of structurally analogous quinolinone compounds. This data serves as a valuable reference for guiding the design of new derivatives and for comparative analysis of newly synthesized compounds.
Note: The IC50 and MIC values presented below are for illustrative purposes and are derived from various research publications on quinolinone derivatives. The actual activity of novel compounds based on the this compound scaffold must be determined experimentally.
Table 1: Representative Anticancer Activity of Substituted Quinolin-2(1H)-one Derivatives
| Compound Scaffold | Substitution at C7 | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinolin-2(1H)-one | Phenyl | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |
| Quinolin-2(1H)-one | 4-Fluorophenyl | A549 (Lung) | 8.9 | Cisplatin | 4.5 |
| Quinolin-2(1H)-one | 3-Aminophenyl | HCT116 (Colon) | 12.5 | 5-Fluorouracil | 3.7 |
| Quinolin-2(1H)-one | Pyridin-4-yl | HeLa (Cervical) | 7.8 | Paclitaxel | 0.01 |
Table 2: Representative Antimicrobial Activity of Substituted Quinolinone Derivatives
| Compound Scaffold | Substitution at C7 | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Quinolin-2(1H)-one | Morpholinyl | Staphylococcus aureus | 16 | Candida albicans | 32 |
| Quinolin-2(1H)-one | Piperazinyl | Escherichia coli | 32 | Aspergillus niger | 64 |
| Quinolin-2(1H)-one | Thiophen-2-yl | Pseudomonas aeruginosa | 64 | Cryptococcus neoformans | 16 |
| Quinolin-2(1H)-one | 4-Chlorophenyl | Bacillus subtilis | 8 | Trichophyton rubrum | 8 |
Experimental Protocols
A. Synthetic Protocols
1. General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and Pd(PPh₃)₄ to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-quinolin-2(1H)-one.
-
2. General Procedure for Buchwald-Hartwig Amination
This protocol outlines the synthesis of 7-amino-quinolin-2(1H)-one derivatives.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
-
B. Biological Assay Protocols
1. MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.
-
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
-
Procedure:
-
Perform a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 30 °C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations
Caption: Drug discovery workflow using this compound.
The Versatility of 7-Bromoquinolin-2(1H)-one: A Precursor for Modern Drug Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Bromoquinolin-2(1H)-one is a key heterocyclic building block in medicinal chemistry. Its quinolinone core is a privileged scaffold found in a variety of biologically active compounds. The presence of a bromine atom at the 7-position provides a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of extensive compound libraries for screening and the development of targeted therapeutics. This document outlines the application of this compound as a precursor in the synthesis of potent kinase inhibitors for oncology and other therapeutic agents, providing detailed protocols and data.
Key Applications in Drug Discovery
The primary utility of this compound in drug synthesis lies in its amenability to Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 7-position, a key modification for tuning the pharmacological activity of the resulting compounds.
Synthesis of Kinase Inhibitors for Oncology
Quinolin-2(1H)-one derivatives have emerged as a promising class of kinase inhibitors.[1] By targeting specific kinases involved in cancer cell proliferation and survival, these compounds offer a promising avenue for the development of targeted cancer therapies. This compound serves as an excellent starting material for accessing novel 7-aryl-quinolin-2(1H)-ones with potent inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Anaplastic Lymphoma Kinase (ALK).
Synthesis of Cholinesterase Inhibitors for Alzheimer's Disease
Derivatives of 7-bromoquinoline have been utilized to synthesize novel cholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. The synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones from 7-bromoquinoline intermediates has been reported, with some derivatives showing potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]
Data Presentation
Table 1: Synthesis of 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones via Suzuki-Miyaura Coupling[2]
| Compound | Arylboronic Acid | Yield (%) |
| 3a | 4-Chlorophenylboronic acid | 82 |
| 3b | 4-Fluorophenylboronic acid | Not Specified |
| 3n | Phenylboronic acid | 88 |
Note: The synthesis started from a 7-bromoquinoline intermediate.
Table 2: Inhibitory Activity of 7-Aryl-imidazo[1,2-a]pyridine-3-ylquinolines against ALK2[3]
| Compound | Southern Moiety | ALK2 IC50 (nM) |
| 11a | 4-quinoline | 24 |
| 11d | 7-benzo[d]thiazole | 10 |
| 11f | 7-thieno[3,2-b]pyridine | 14 |
| 11g | 6-fluoro-4-quinoline | 15 |
Note: These compounds were synthesized using a bromoquinoline precursor in a Suzuki coupling reaction.
Table 3: Antiproliferative and Kinase Inhibitory Activity of Quinolin-2(1H)-one Derivatives[4]
| Compound | R¹ | R² | Antiproliferative GI₅₀ (nM) (MCF-7) | EGFR IC₅₀ (nM) | HER-2 IC₅₀ (nM) |
| 3d | H | H | 37 | 91 ± 6 | Not Specified |
| 5a | H | H | 34 | 87 ± 5 | 33 |
| Erlotinib (Reference) | - | - | 40 | 80 ± 5 | Not Specified |
Note: These compounds were synthesized from a quinolin-2(1H)-one scaffold.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the synthesis of 7-aryl-quinolin-2(1H)-ones from this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of Toluene and Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-quinolin-2(1H)-one.
Protocol 2: Synthesis of Brexpiprazole Intermediate Analogue
While the synthesis of Brexpiprazole itself starts from 7-hydroxyquinolin-2(1H)-one, the following protocol illustrates the alkylation of the quinolinone nitrogen, a common step in the synthesis of such drugs.[3] This can be adapted for N-substituted derivatives of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., 1,4-dibromobutane)
-
Base (e.g., Potassium hydroxide)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of this compound in the solvent, add the base and stir at room temperature.
-
Add the alkyl halide to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter if a precipitate forms.
-
The filtrate is concentrated, and the residue is purified by recrystallization or column chromatography to yield the N-alkylated product.
Mandatory Visualization
Caption: Drug development workflow using this compound.
Caption: Inhibition of EGFR/HER-2 signaling by quinolinone derivatives.
Caption: Inhibition of the ALK signaling pathway.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromoquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 7-Bromoquinolin-2(1H)-one with various arylboronic acids. The resulting 7-arylquinolin-2(1H)-one derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the quinolin-2(1H)-one scaffold in a wide range of biologically active compounds.
Introduction
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope and mild reaction conditions, making it an invaluable tool in the synthesis of complex molecules for drug discovery and development.
The functionalization of the 7-position of the quinolin-2(1H)-one ring system through Suzuki coupling allows for the creation of diverse libraries of 7-aryl derivatives. This enables extensive structure-activity relationship (SAR) studies to identify novel therapeutic agents.
General Reaction Scheme
The Suzuki coupling of this compound with an arylboronic acid is a palladium-catalyzed cross-coupling reaction that results in the formation of a new carbon-carbon bond between the quinolinone core and the aryl group.
Caption: General scheme of the Suzuki coupling reaction.
Data Presentation: Illustrative Suzuki Coupling Reactions
The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 8 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (3:1) | 80 | 18 | 95 |
| 5 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 120 | 10 | 82 |
| 6 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DMF, often in a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylquinolin-2(1H)-one.
Caption: Experimental workflow for Suzuki coupling.
Application Notes: Biological Relevance of 7-Arylquinolin-2(1H)-ones
Derivatives of the quinolin-2(1H)-one scaffold are known to exhibit a wide range of biological activities. The introduction of various aryl substituents at the 7-position via Suzuki coupling can modulate their pharmacological properties, leading to the discovery of novel therapeutic agents.
Anticancer Activity
Many quinoline and quinolin-2(1H)-one derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: Certain 7-substituted quinoline derivatives have been identified as inhibitors of key kinases in cancer progression. For instance, some analogs act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell growth and survival.
-
Induction of Apoptosis: 7-Arylquinolin-2(1H)-one derivatives can induce programmed cell death (apoptosis) in cancer cells. This can be achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[1] Some compounds have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[1]
Caption: Inhibition of EGFR/HER-2 signaling and induction of apoptosis.
Neuroprotective and Other Activities
The quinolin-2(1H)-one scaffold is also being investigated for its potential in treating neurodegenerative diseases. For example, derivatives have been designed as inhibitors of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease.[2] Furthermore, various quinolin-2(1H)-one derivatives have shown promise as anti-thrombotic and anti-hyperplastic agents.[3]
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective and versatile method for the synthesis of a diverse range of 7-arylquinolin-2(1H)-one derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. The ability to readily introduce a variety of aryl substituents at the 7-position allows for extensive SAR studies, which are crucial for the development of new and effective drugs targeting a range of diseases, including cancer and neurodegenerative disorders.
References
- 1. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 7-Bromoquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 7-position through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provides a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. These 7-aminoquinolin-2(1H)-one compounds have garnered significant interest as modulators of various signaling pathways, including those involving protein kinases, which are critical targets in oncology and other diseases.
The Buchwald-Hartwig amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions. This reaction typically involves a palladium catalyst, a phosphine-based ligand, and a base to couple an aryl halide with a primary or secondary amine.
Application Notes
The 7-aminoquinolin-2(1H)-one core is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors. Aberrant kinase signaling is a hallmark of many cancers, and the development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.
Oncology: Derivatives of 7-aminoquinolin-2(1H)-one have been investigated as inhibitors of several protein kinases involved in cancer progression. For instance, they have shown potential as inhibitors of the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The ERK/MAPK pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and differentiation. Inhibition of this pathway with targeted therapies can be an effective anti-cancer strategy.
Other Therapeutic Areas: Beyond oncology, the versatile structure of 7-aminoquinolin-2(1H)-ones allows for their exploration in other therapeutic areas. The introduction of diverse amino substituents can modulate the physicochemical properties and biological activities of the molecule, opening avenues for the development of agents targeting a range of diseases.
Experimental Protocols
The following protocols provide a general framework for the palladium-catalyzed amination of 7-Bromoquinolin-2(1H)-one with primary and secondary amines. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for the Buchwald-Hartwig Amination with Primary and Secondary Amines
This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand (e.g., BINAP, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium chloride solution (2 x 10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-aminoquinolin-2(1H)-one derivative.
Data Presentation
The following table summarizes representative examples of the palladium-catalyzed amination of this compound with various amines, based on typical outcomes for Buchwald-Hartwig reactions. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Aniline | 7-(Phenylamino)quinolin-2(1H)-one | 85-95 |
| 2 | Morpholine | 7-(Morpholino)quinolin-2(1H)-one | 80-90 |
| 3 | n-Butylamine | 7-(Butylamino)quinolin-2(1H)-one | 75-85 |
| 4 | Piperidine | 7-(Piperidin-1-yl)quinolin-2(1H)-one | 82-92 |
| 5 | Benzylamine | 7-(Benzylamino)quinolin-2(1H)-one | 70-80 |
Visualizations
The following diagrams illustrate the general experimental workflow for the palladium-catalyzed amination and a simplified representation of the ERK/MAPK signaling pathway, a potential target for 7-aminoquinolin-2(1H)-one derivatives.
Application Notes and Protocols for the Synthesis of Brexpiprazole Intermediates from 7-Hydroxyquinolin-2(1H)-one
Introduction
Brexpiprazole is a second-generation antipsychotic agent utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder. The synthesis of this complex molecule involves the preparation of key intermediates, with the quinolinone core being a central structural motif. A critical starting material in many synthetic routes to Brexpiprazole is 7-hydroxyquinolin-2(1H)-one. This document provides detailed application notes and experimental protocols for the synthesis of key Brexpiprazole intermediates commencing from 7-hydroxyquinolin-2(1H)-one. While the direct use of 7-Bromoquinolin-2(1H)-one is less commonly reported in the primary synthesis of Brexpiprazole, it can be a precursor to the pivotal 7-hydroxyquinolin-2(1H)-one intermediate.
Synthetic Pathway Overview
The synthesis of Brexpiprazole from 7-hydroxyquinolin-2(1H)-one generally proceeds via a two-step sequence:
-
Alkylation: The hydroxyl group of 7-hydroxyquinolin-2(1H)-one is alkylated with a suitable four-carbon bifunctional electrophile, such as 1-bromo-4-chlorobutane or 1,4-dibromobutane. This reaction introduces the butoxy side chain, yielding 7-(4-chlorobutoxy)quinolin-2(1H)-one or 7-(4-bromobutoxy)quinolin-2(1H)-one.
-
Coupling: The resulting halo-butoxy intermediate is then coupled with 1-(benzo[b]thiophen-4-yl)piperazine to form the final Brexpiprazole molecule.
This document will focus on the first critical step: the synthesis of the 7-(4-halobutoxy)quinolin-2(1H)-one intermediate.
Experimental Protocols
Protocol 1: Synthesis of 7-(4-chlorobutoxy)quinolin-2(1H)-one
This protocol details the alkylation of 7-hydroxyquinolin-2(1H)-one with 1-bromo-4-chlorobutane.
Materials:
-
7-hydroxyquinolin-2(1H)-one
-
1-bromo-4-chlorobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 7-hydroxyquinolin-2(1H)-one in DMF, add potassium carbonate.
-
Add 1-bromo-4-chlorobutane to the reaction mixture.
-
Heat the mixture and stir for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 7-(4-chlorobutoxy)quinolin-2(1H)-one.[2][3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of key Brexpiprazole intermediates.
| Starting Material | Reagents | Solvent(s) | Temperature | Time | Product | Yield | Purity | Reference |
| 3,4-dihydro-7-hydroxy-2(1H)-quinolinone | 1-bromo-4-chlorobutane, Sodium hydroxide | N-Methyl pyrrolidone, Water | 40-50 °C | 3 h | 7-(4-chlorobutoxy)-3,4-dihydroquinoline-2(1H)-one | 94.3% | 97.8% | [4] |
| 3,4-dihydro-7-hydroxy-2(1H)-quinolinone | 1-bromo-4-chlorobutane, Lithium hydroxide | DMF, Water | 40-50 °C | 3 h | 7-(4-chlorobutoxy)-3,4-dihydroquinoline-2(1H)-one | 95.0% | >98.5% | [4] |
| 7-(4-chlorobutoxy)-3,4-dihydroquinoline-2(1H)-one | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Tetrahydrofuran (THF) | 30-40 °C | 3-4 h | 7-(4-chlorobutoxy)-quinoline-2(1H)-one | 98.0% | 98.7% | [4] |
| 7-hydroxy-2(1H)-quinoline copper | 1-bromo-4-chlorobutane, Potassium hydroxide | Methanol | Reflux | 16 h | 7-(4-chlorobutoxy)-1H-quinolin-2-one | - | - | [5] |
| 7-(4-chlorobutoxy)-1H-quinolin-2-one | 1-benzo[b]thiophen-4-yl-piperazine hydrochloride, Sodium carbonate | Water, Methanol | 70 °C | 16 h | Brexpiprazole | 95.5% | 98% | [5] |
Visualizations
Synthetic Pathway from 7-Hydroxyquinolin-2(1H)-one
The following diagram illustrates the key synthetic transformation from 7-hydroxyquinolin-2(1H)-one to a crucial Brexpiprazole intermediate.
Caption: Alkylation of 7-hydroxyquinolin-2(1H)-one.
Experimental Workflow for Intermediate Synthesis
This diagram outlines the general experimental workflow for the synthesis and purification of the Brexpiprazole intermediate.
Caption: General experimental workflow.
Logical Relationship of Intermediates
The following diagram illustrates the logical progression from the starting material to Brexpiprazole.
Caption: Synthetic route to Brexpiprazole.
Disclaimer: These protocols and notes are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions and purification methods may require optimization based on the specific laboratory setup and scale of the reaction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. nbinno.com [nbinno.com]
- 3. 7-(4-chlorobutoxy)quinolin-2(1H)-one | Pharmaceutical Intermediate | 913613-82-8 - PHMO [phmo.com]
- 4. CN104844585A - Preparation method of brexpiprazole - Google Patents [patents.google.com]
- 5. Preparation method of brexpiprazole - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromoquinolin-2(1H)-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromoquinolin-2(1H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through a two-step process involving the acylation of a meta-substituted aniline followed by a cyclization reaction. Common named reactions that can be adapted for this synthesis include the Knorr Quinoline Synthesis and the Gould-Jacobs Reaction. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup and purification. To improve the yield, consider optimizing reaction parameters such as temperature, reaction time, and catalyst loading. Ensure all reagents are pure and dry, and that the reaction is performed under an inert atmosphere if sensitive to air or moisture. See the Troubleshooting Guide below for more specific recommendations.
Q3: What are the typical impurities or side products I should look out for?
A3: Potential side products can include isomers (e.g., 5-bromoquinolin-2(1H)-one) depending on the regioselectivity of the bromination and cyclization steps. Incomplete cyclization can leave unreacted intermediates in your crude product. Over-bromination, resulting in di-brominated products, is also a possibility if the brominating agent is not carefully controlled.
Q4: What is the best method for purifying crude this compound?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some screening. For column chromatography, a silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst or reagents.- Reaction temperature is too low.- Insufficient reaction time. | - Use fresh, high-purity reagents and catalyst.- Gradually increase the reaction temperature in 10°C increments.- Monitor the reaction progress by Thin Layer Chromatography (TLC) and extend the reaction time if necessary. |
| Formation of Multiple Products (Isomers) | - Poor regioselectivity of the cyclization reaction. | - Modify the catalyst or solvent to influence the regioselectivity.- Adjust the reaction temperature, as higher temperatures can sometimes favor the formation of undesired isomers. |
| Presence of Starting Material in Product | - Incomplete reaction. | - Increase the reaction time or temperature.- Increase the molar ratio of the acylating or cyclizing agent. |
| Product is Darkly Colored (Brown or Black) | - Decomposition of starting materials or product at high temperatures.- Oxidation of the quinolinone ring. | - Lower the reaction temperature and monitor for decomposition.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents for the reaction and purification. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the workup solvent.- Product co-elutes with impurities during column chromatography. | - Use a different solvent for extraction or precipitation.- Optimize the solvent system for column chromatography by testing different solvent ratios and polarities. Consider using a different stationary phase (e.g., alumina). |
Experimental Protocols
Adapted Synthesis of this compound via Two-Step Acylation-Cyclization
This protocol is adapted from general procedures for the synthesis of 7-substituted quinolinones.[1]
Step 1: Acylation of 3-Bromoaniline
-
Materials:
-
3-Bromoaniline
-
Cinnamoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-bromoaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-bromophenyl)cinnamamide intermediate.
-
Step 2: Intramolecular Cyclization
-
Materials:
-
N-(3-bromophenyl)cinnamamide (from Step 1)
-
Aluminum chloride (AlCl₃) or Polyphosphoric acid (PPA)
-
Chlorobenzene or another high-boiling inert solvent
-
-
Procedure:
-
To a flask containing the crude N-(3-bromophenyl)cinnamamide, add chlorobenzene.
-
Carefully add aluminum chloride (3.0 - 5.0 eq) portion-wise while stirring.
-
Heat the reaction mixture to 120-130 °C and maintain for 2-4 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Stir until the solid product precipitates.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield crude this compound.
-
Data Presentation: Yield Optimization
The following tables summarize hypothetical quantitative data for yield improvement based on common optimization strategies for similar reactions. Actual yields may vary.
Table 1: Effect of Catalyst on Cyclization Yield
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | 300 | 125 | 3 | 65 |
| PPA | - | 130 | 4 | 70 |
| Eaton's Reagent | - | 100 | 5 | 75 |
Table 2: Effect of Temperature and Time on Cyclization Yield (using PPA)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 110 | 6 | 60 |
| 130 | 4 | 70 |
| 150 | 2 | 62 (decomposition observed) |
Visualizations
Experimental Workflow
Caption: A two-step synthesis and purification workflow for this compound.
Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
Technical Support Center: Purification of Crude 7-Bromoquinolin-2(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 7-Bromoquinolin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is a cost-effective technique for obtaining highly pure crystalline product, provided a suitable solvent is found.[1][2] Column chromatography is a versatile method for separating the target compound from impurities with different polarities.[3][4]
Q2: My purified this compound appears discolored (yellow, orange, or brown). What is the likely cause and how can I fix it?
A2: Discoloration of quinolinone derivatives can be due to oxidation from exposure to air, light, or heat, or the presence of colored impurities from the synthesis.[1] To address this, ensure proper storage in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon.[1] During purification, using degassed solvents for chromatography can help minimize oxidation.[1] If the discoloration persists after initial purification, a charcoal treatment during recrystallization can be effective in removing colored impurities.[5]
Q3: What are common impurities I might encounter in crude this compound?
A3: Common impurities can include unreacted starting materials, by-products from the synthesis, or degradation products.[1][2] For quinolinone derivatives, side-products from incomplete reactions or positional isomers can be present.[4] In syntheses involving bromo-alkoxy linkers on similar quinolinone cores, dimer impurities have been identified.[6]
Q4: I am having trouble with the solubility of my crude product for purification. What should I do?
A4: this compound may exhibit limited solubility in common organic solvents. For recrystallization, a systematic screening of solvents with varying polarities is recommended.[1] If a single solvent is not effective, a solvent/anti-solvent system can be employed.[1] For column chromatography, the crude product can be dissolved in a minimum amount of a relatively strong solvent like dichloromethane (DCM) before being adsorbed onto silica gel for dry loading.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is being cooled too rapidly.[5] | - Reheat the solution to dissolve the oil.- Add a small amount of a solvent in which the compound is more soluble to the hot solution before allowing it to cool slowly.[5] |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The presence of impurities is inhibiting crystallization.[1] | - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1] - Place the flask in an ice bath to further decrease solubility.[1] - If supersaturated, slowly evaporate some of the solvent and allow it to cool again. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals.- Some product was adsorbed by activated charcoal if used.[5] | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- If using charcoal, be aware that some product loss is possible.[5] |
| The purified crystals are colored. | - Presence of colored impurities. | - Dissolve the crystals in the hot solvent and add a small amount of activated charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5] - A second recrystallization may be necessary to improve color and purity.[5] |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | - The solvent system (eluent) does not have the optimal polarity.- The compound is interacting strongly with the stationary phase (e.g., acidic silica gel). | - Systematically test different solvent systems with varying polarities using Thin-Layer Chromatography (TLC) first.[4] - Consider using a different stationary phase, such as neutral alumina or a deactivated silica gel (e.g., treated with triethylamine).[1] |
| The compound is not eluting from the column. | - The eluent is too non-polar. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[4] |
| Broad or tailing peaks during elution. | - The compound may be interacting with acidic sites on the silica gel.- Chelation with metal ions from the system (if using HPLC).[1] | - For column chromatography, consider deactivating the silica gel with a base like triethylamine.[1] - For HPLC, adding a chelating agent like EDTA to the mobile phase can be beneficial.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) at room temperature and upon heating.[1] A suitable solvent will dissolve the compound when hot but not at room temperature.[7]
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude this compound until it is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to prevent premature crystallization.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur within 10-20 minutes for a good recrystallization solvent.[7] The flask can then be placed in an ice bath to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals in a vacuum oven.[1]
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).[1]
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[1]
-
Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity as needed to move the compound down the column. A common mobile phase for similar compounds is a mixture of dichloromethane and methanol or ethyl acetate and hexane.[1][3]
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.[1]
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Quantitative Data
The following table summarizes potential solvent systems for the purification of quinolinone derivatives, which can serve as a starting point for optimizing the purification of this compound.
| Purification Method | Compound Type | Solvent/Eluent System | Notes | Reference |
| Column Chromatography | Quinolin-2(1H)-one derivative | Dichloromethane:Methanol (100:3) | Used for purification of a reaction product. | [3] |
| Column Chromatography | 7-bromoquinolin-8-ol | Ethyl acetate/Hexane (1:5) | Used with an alumina stationary phase. | [9] |
| Recrystallization | Brexpiprazole (a quinolinone derivative) | Ethanol | Used to obtain a white powder. | [3] |
| Recrystallization | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | Methanol-water (1:1) | Used for washing crystals after initial purification. | [10] |
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. orgsyn.org [orgsyn.org]
- 9. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 10. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 7-Substituted Quinolin-2-ones
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions and challenges encountered during the synthesis of 7-substituted quinolin-2-ones.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 7-substituted quinolin-2-ones, providing potential causes and recommended solutions.
Problem 1: Low Yield and/or Formation of Tar-Like Byproducts
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, leading to difficulties in product isolation and a significant reduction in the yield of the desired 7-substituted quinolin-2-one.
Primary Cause: This is a prevalent issue in acid-catalyzed quinoline syntheses like the Doebner-von Miller and Skraup reactions. The strong acidic conditions can promote the polymerization of α,β-unsaturated carbonyl compounds or other reactive intermediates.[1]
Troubleshooting Strategies:
| Strategy | Description |
| Biphasic Solvent System | By employing a two-phase system (e.g., aqueous acid and an organic solvent like toluene), the concentration of the reactive organic species in the acidic phase is minimized, thereby reducing the rate of polymerization.[1] |
| Moderating Agents | In reactions like the Skraup synthesis, the addition of a moderating agent such as ferrous sulfate can help to control the highly exothermic nature of the reaction and reduce charring. |
| Slow Addition of Reagents | A slow, controlled addition of the carbonyl compound or the acid catalyst can help to manage the reaction exotherm and prevent localized high concentrations that can lead to polymerization. |
| Microwave Irradiation | The use of microwave heating has been shown to significantly reduce reaction times and, in some cases, improve yields and reduce tar formation by providing rapid and uniform heating. |
| Catalyst Optimization | The choice and concentration of the acid catalyst are critical. In some cases, using a milder Lewis acid (e.g., ZnCl₂) instead of a strong Brønsted acid (e.g., H₂SO₄) can be beneficial.[1] |
Problem 2: Formation of Regioisomers
Symptoms: The final product is a mixture of the desired 7-substituted quinolin-2-one and one or more regioisomers (e.g., the 5-substituted isomer), which can be difficult to separate.
Primary Cause: When using meta-substituted anilines as starting materials, the cyclization step can occur at either of the two ortho positions relative to the amino group, leading to a mixture of 5- and 7-substituted products. The regioselectivity is influenced by both steric and electronic effects of the substituents.[2]
Troubleshooting Strategies:
| Strategy | Description |
| Choice of Synthesis Method | The Combes and Friedländer syntheses are known to be sensitive to steric and electronic factors, which can be leveraged to favor the formation of one regioisomer over the other. For instance, in the Combes synthesis, bulkier substituents on the β-diketone can influence the regiochemical outcome.[3] |
| Substituent Effects | The electronic nature of the substituent on the aniline can direct the cyclization. Electron-donating groups generally favor cyclization at the para position to the substituent (leading to the 7-substituted product), while electron-withdrawing groups can lead to a mixture of isomers. |
| Catalyst Selection | In the Friedländer synthesis, the choice of catalyst can influence regioselectivity. The use of specific amine catalysts or ionic liquids has been reported to favor the formation of a single regioisomer. |
| Reaction Conditions | Careful optimization of the reaction temperature and solvent can impact the regiochemical outcome. |
Problem 3: Incomplete Cyclization or Hydrolysis of Intermediates
Symptoms: The presence of unreacted starting materials or stable intermediates, such as the initial condensation product, in the final reaction mixture.
Primary Cause: The cyclization step in many quinoline syntheses is often the rate-determining step and can be sensitive to reaction conditions. Insufficient heating, incorrect catalyst concentration, or steric hindrance can lead to incomplete conversion.
Troubleshooting Strategies:
| Strategy | Description |
| Optimize Reaction Time and Temperature | Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the cyclization to completion. Monitoring the reaction by TLC or LC-MS is crucial. |
| Catalyst and Dehydrating Agent | In reactions like the Combes synthesis, using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient than sulfuric acid.[3] |
| Protecting Groups | In some cases, protecting a reactive functional group on the starting material can prevent side reactions and favor the desired cyclization pathway. |
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize a 7-hydroxyquinolin-2-one, but I am observing a significant amount of an intermolecular Friedel-Crafts side product. How can I avoid this?
A1: The formation of intermolecular Friedel-Crafts products can occur, especially under strong Lewis acid catalysis. To minimize this, consider using a less reactive solvent or a milder catalyst. An alternative approach is to use a synthetic route that avoids harsh Friedel-Crafts conditions altogether, such as a DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) mediated oxidation of the corresponding 7-hydroxy-3,4-dihydroquinolin-2-one, which has been reported to reduce by-products.[4]
Q2: During the workup of my 7-bromoquinolin-2-one synthesis, I am having difficulty with product isolation and purification. What are some common issues and solutions?
A2: Purification of 7-haloquinolin-2-ones can be challenging due to their polarity and potentially poor solubility. Common issues include the co-elution of starting materials or side products during chromatography and difficulty in achieving good crystallization. Consider using a different stationary phase for chromatography, such as alumina, or employing a gradient elution with a polar solvent system. For recrystallization, a solvent/anti-solvent system may be effective. If the product is a solid, washing with appropriate solvents can remove soluble impurities.[5]
Q3: When I try to alkylate my 7-hydroxyquinolin-2-one, I get a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?
A3: The alkylation of 7-hydroxyquinolin-2-one can indeed lead to a mixture of N- and O-alkylated products due to the presence of two nucleophilic sites. The selectivity is often dependent on the reaction conditions. Generally, using a polar aprotic solvent like DMF with a carbonate base (e.g., K₂CO₃) tends to favor N-alkylation. To favor O-alkylation, using a non-polar solvent and a stronger base to generate the phenoxide, or using a silver salt of the quinolinone, may be more effective.[6]
Q4: My Doebner-von Miller reaction to produce a 7-substituted quinolin-2-one is giving a very low yield. What are the likely causes?
A4: Low yields in the Doebner-von Miller synthesis are often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[7] Besides the troubleshooting steps mentioned for tar formation, ensure that your reagents are pure and that the reaction is proceeding to completion by monitoring it with TLC. The use of a two-phase solvent system is a key strategy to mitigate this issue.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromoquinolin-2(1H)-one
This protocol is based on a two-step acylation-cyclization of a meta-substituted aniline.[2]
Step 1: Acylation
-
To a solution of 3-bromoaniline in a suitable solvent (e.g., dichloromethane), add an acylating agent such as 3-chloropropionyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-(3-bromophenyl)-3-chloropropionamide.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Add the crude N-(3-bromophenyl)-3-chloropropionamide to a flask containing a Lewis acid catalyst (e.g., aluminum chloride) in a high-boiling solvent (e.g., chlorobenzene).
-
Heat the mixture to reflux and maintain for several hours until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture and carefully quench with ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Knorr Synthesis of a 4-Substituted 2-Hydroxyquinoline
This is a general protocol for the acid-catalyzed intramolecular cyclization of a β-ketoanilide.[8]
-
Reagent Preparation: In a glass vial, place the desired β-ketoanilide (e.g., 200 mg).
-
Reaction Setup: Add polyphosphoric acid (PPA) (approximately 5-6 g) to the vial.
-
Cyclization Reaction: Heat the mixture to 80°C with vigorous stirring until the mixture is fully homogenized (around 15-20 minutes).
-
Reaction Progression: Maintain the homogeneous mixture at 80°C for an additional 90 minutes to ensure the completion of the cyclization.
-
Work-up: Cool the vial to room temperature and carefully pour the contents into 50-70 mL of water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the 2-hydroxyquinoline product.
Visualizations
Logical Troubleshooting Workflow for Low Product Yield
References
- 1. Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2" by Jason R. Stewart [openworks.wooster.edu]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 7-Bromoquinolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 7-bromoquinolines.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 7-bromoquinoline is not working or giving a very low yield. What are the most common causes?
Low or no yield in the Suzuki coupling of 7-bromoquinoline can stem from several factors. The most common issues include inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), and instability of the boronic acid reagent. The reactivity of haloquinolines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl.[1] While bromoquinolines are reactive, successful coupling often requires carefully optimized conditions.
Q2: I'm observing a significant amount of quinoline as a byproduct. What is causing this dehalogenation?
The formation of quinoline is due to a dehalogenation side reaction, where the bromine atom at the 7-position is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent. To minimize this, screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may be necessary.[1]
Q3: My reaction mixture shows the formation of biaryl products derived from the boronic acid (homocoupling). How can I prevent this?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1] Ensuring the reaction is performed under a strict inert atmosphere (e.g., by thoroughly degassing the solvent) and using a fresh, high-quality palladium catalyst can mitigate this issue.
Q4: Are boronic esters or trifluoroborate salts better alternatives to boronic acids for coupling with 7-bromoquinoline?
Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation (cleavage of the C-B bond).[1] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can enhance stability and improve reaction outcomes.[1] These reagents often exhibit a "slow-release" of the active boronic acid, which can minimize side reactions.
Troubleshooting Guide
Problem 1: Low to No Product Yield
| Possible Cause | Troubleshooting Recommendation |
| Inactive Catalyst | - Ensure a strict inert atmosphere is maintained throughout the reaction setup and duration. Degas all solvents thoroughly. - Use fresh, high-quality palladium catalysts and ligands. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. For challenging substrates, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[1] |
| Inappropriate Base | - The choice of base is critical. Screen a variety of bases such as carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For base-sensitive substrates, milder bases like KF can be beneficial.[1] |
| Suboptimal Solvent | - The solvent system must solubilize all reactants. Common choices include mixtures of dioxane/water, THF/water, DMF/water, and toluene/water.[1] |
| Incorrect Reaction Temperature | - While some Suzuki couplings can proceed at room temperature, heating is often required, typically in the range of 80-120 °C.[1] However, excessively high temperatures can lead to catalyst decomposition. If you suspect catalyst degradation, try running the reaction at a lower temperature for a longer period. |
| Boronic Acid/Ester Instability | - Use fresh, high-purity boronic acid. To improve stability, consider using more robust boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] |
Problem 2: Significant Side Product Formation
| Side Product | Mitigation Strategy |
| Dehalogenation (formation of quinoline) | - Screen different bases and solvents. - Ensure anhydrous conditions if the protocol allows.[1] |
| Homocoupling of Boronic Acid | - Maintain a strict inert atmosphere to exclude oxygen. - Use a Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) precatalyst. |
| Protodeboronation | - Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] - Minimize the presence of water in non-aqueous systems and consider using a milder base.[1] |
Data Presentation: Reaction Condition Optimization
The following tables summarize reaction conditions for the Suzuki-Miyaura coupling of bromo-substituted heterocycles with various boronic acids. While specific data for 7-bromoquinoline is limited in comparative studies, these tables provide a strong starting point for reaction optimization.
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 94 |
| 5 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
| Note: This data is for a model reaction and illustrates the significant impact of base selection on yield. |
Table 2: Catalyst Systems for Suzuki Coupling of Bromoquinolines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | General Yield Range (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 70-85 | Good for mono-arylation of dibromoquinolines. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 75-90 | Effective for a range of aryl and heteroaryl boronic acids. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine the bromoquinoline (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Overcoming Solubility Challenges of Quinolinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of quinolinone derivatives in reaction media.
Frequently Asked Questions (FAQs)
Q1: Why do many quinolinone derivatives exhibit poor solubility in common reaction media?
Quinolinone derivatives often display limited solubility due to a combination of their inherent molecular and solid-state properties:
-
Molecular Structure: The core of these molecules is a rigid, planar, and aromatic quinolinone structure. This aromaticity and planarity contribute to strong intermolecular interactions, such as π-π stacking, in the solid state.
-
Crystal Lattice Energy: These strong intermolecular forces result in a highly stable crystal lattice. A significant amount of energy is required to break this lattice and allow the individual molecules to be solvated by the solvent.
-
Lipophilicity: Many quinolinone derivatives are designed to be lipophilic (fat-soluble) to interact with biological targets, which inherently makes them less soluble in aqueous or polar protic solvents.
Q2: What are the initial steps I should take when encountering a poorly soluble quinolinone derivative?
When you encounter a quinolinone derivative with poor solubility, a systematic approach is recommended. Start with simple and readily available methods before moving to more complex techniques. The initial steps should involve:
-
Solvent Screening: Test the solubility of your compound in a range of common organic solvents with varying polarities.
-
Co-solvent Systems: If the compound is soluble in a water-miscible organic solvent like DMSO or ethanol, you can prepare a concentrated stock solution and then dilute it into your aqueous reaction medium. Be mindful of the final co-solvent concentration, as high levels can interfere with reactions or biological assays.
-
pH Adjustment: For quinolinone derivatives with ionizable groups (typically basic nitrogen atoms), adjusting the pH of the medium can significantly enhance solubility.
Q3: How does pH adjustment improve the solubility of quinolinone derivatives?
Quinoline and its derivatives are generally weak bases.[1] By lowering the pH of the aqueous medium (making it more acidic), the basic nitrogen atoms in the quinolinone structure can become protonated. This protonation results in the formation of a salt, which is typically much more soluble in water than the neutral form of the compound. For effective solubilization, it is often recommended to adjust the pH to at least 1-2 units below the pKa of the basic group.[1]
Q4: When should I consider using cyclodextrins, and how do they work?
Cyclodextrins are a good option when co-solvents and pH adjustment are not effective or are incompatible with your experimental setup. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2] This structure allows them to encapsulate the lipophilic quinolinone derivative within their cavity, forming a water-soluble "inclusion complex."[2] This complex effectively shields the hydrophobic part of the molecule from the aqueous environment, thereby increasing its apparent solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective cyclodextrin for this purpose.[3]
Q5: What are solid dispersions, and are they suitable for laboratory-scale reactions?
Solid dispersions are formulations where the poorly soluble drug is dispersed in a solid, hydrophilic polymer matrix. This technique enhances solubility by preventing the drug from forming a stable crystal lattice, thus promoting faster dissolution. While highly effective, preparing solid dispersions often involves techniques like spray drying or hot-melt extrusion, which may be more suitable for formulation development than for routine laboratory-scale reactions. However, a solvent evaporation method can be adapted for smaller scales.
Troubleshooting Guides
Issue 1: My quinolinone derivative precipitates out of solution when I dilute the DMSO stock into my aqueous buffer.
-
Possible Cause: The final concentration of your compound exceeds its solubility limit in the aqueous buffer, even with the presence of a small amount of DMSO. The drastic change in solvent polarity upon dilution causes the compound to "crash out."
-
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be too high. Prepare serial dilutions to determine the maximum achievable concentration in your final reaction medium.
-
Increase the Final DMSO Concentration: While keeping the co-solvent concentration low is generally desirable, a slight increase (e.g., from 0.5% to 1% DMSO) might be sufficient to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any effects on your experiment.
-
Use a Different Co-solvent: In some cases, another water-miscible solvent like ethanol or N,N-dimethylformamide (DMF) might be more effective.
-
Employ a Solubility Enhancer: If adjusting the co-solvent is not sufficient, consider adding a solubility enhancer like HP-β-cyclodextrin to your aqueous buffer before adding the compound stock solution.
-
Issue 2: Adjusting the pH of my solution did not improve the solubility of my quinolinone derivative.
-
Possible Cause:
-
The compound may not have an ionizable group within the pH range you are working.
-
The intrinsic solubility of the formed salt is still low.
-
You may be observing the "common ion effect" or "salting out."
-
-
Troubleshooting Steps:
-
Verify the pKa: If possible, determine the pKa of your compound to ensure you are adjusting the pH to the appropriate range for ionization.
-
Try a Different Buffer or Counter-ion: The choice of buffer and its counter-ion can influence the solubility of the salt. Experiment with different buffer systems.
-
Check Buffer Concentration: High salt concentrations from the buffer can sometimes decrease the solubility of organic molecules (salting out). Try using the minimum effective buffer concentration.
-
Combine with Another Method: If pH adjustment alone is insufficient, combine it with the use of a co-solvent or a cyclodextrin.
-
Quantitative Solubility Data
The following table summarizes available quantitative solubility data for several quinolinone and quinoline derivatives in various solvents. Please note that solubility is highly dependent on the specific derivative, solvent, temperature, and pH. This data is intended to be a reference guide.
| Compound | Solvent | Temperature | Solubility | Citation(s) |
| Camptothecin Derivatives | ||||
| Irinotecan | DMSO | Not Specified | 25 mg/mL | [1] |
| Irinotecan Hydrochloride | DMSO | Not Specified | 100 mg/mL | [3] |
| Irinotecan Hydrochloride | Dimethyl formamide | Not Specified | ~20 mg/mL | [4][5] |
| Irinotecan Hydrochloride Hydrate | DMSO:PBS (1:1, pH 7.2) | Not Specified | ~0.5 mg/mL | [4] |
| Topotecan Hydrochloride | DMSO | Not Specified | ~10 mg/mL | [6] |
| Topotecan Hydrochloride | DMSO:PBS (1:1, pH 7.2) | Not Specified | ~0.5 mg/mL | [6] |
| Topotecan | Water | Not Specified | Up to 1 mg/mL | |
| Camptothecin | DMSO | Not Specified | 10 mg/mL | |
| Camptothecin | Methanol | Not Specified | 40 mg/mL | |
| Camptothecin | 0.1N NaOH | Not Specified | 50 mg/mL | |
| Fluoroquinolone Derivatives | ||||
| Ciprofloxacin | Water (pH 7) | 25 °C | 0.088 mg/mL | |
| Norfloxacin | Water (pH 7) | 25 °C | 0.31 mg/mL | |
| Levofloxacin Hemihydrate | Aqueous Buffer (pH 3.0) | 30 °C | 70.66 mg/mL | |
| Levofloxacin Hemihydrate | Aqueous Buffer (pH 8.0) | 30 °C | 44.39 mg/mL | |
| Ciprofloxacin Lactate | Aqueous Buffer (pH 3.0) | 30 °C | 243.08 mg/mL | |
| Ciprofloxacin Lactate | Aqueous Buffer (pH 8.0) | 30 °C | 0.23 mg/mL | |
| Other Quinoline/Quinolinone Derivatives | ||||
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL | |
| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL | |
| Rosuvastatin | Ethanol | Not Specified | ~1 mg/mL | |
| Rosuvastatin | DMSO | Not Specified | ~5 mg/mL | |
| Rosuvastatin | Dimethyl formamide | Not Specified | ~5 mg/mL | |
| Rosuvastatin | PBS (pH 7.2) | Not Specified | ~5 mg/mL |
Experimental Protocols
Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a method to determine the effect of HP-β-CD on the solubility of a quinolinone derivative.
Materials:
-
Quinolinone derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with tight-fitting caps
-
Shaker or rotator
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 1%, 2.5%, 5%, 10% w/v) in your desired buffer.[3]
-
Add Excess Compound: To a fixed volume of each HP-β-CD solution, add an excess amount of the quinolinone derivative powder. Ensure there is undissolved solid material in each vial.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[3]
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 10,000 x g for 15-30 minutes) to pellet the undissolved solid.[3]
-
Quantification: Carefully collect the supernatant, dilute it appropriately with the mobile phase, and analyze the concentration of the dissolved quinolinone derivative using a validated analytical method like HPLC-UV.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble inclusion complex.[3]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a method for preparing a solid dispersion on a laboratory scale.
Materials:
-
Quinolinone derivative
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the compound and polymer are soluble.
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the quinolinone derivative and the hydrophilic polymer in the chosen organic solvent in a specific weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).[3]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The goal is to form a thin film of the solid dispersion on the wall of the flask.[3]
-
Drying: Dry the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.[3]
-
Pulverization: Scrape the dried solid dispersion from the flask, gently pulverize it into a fine powder using a mortar and pestle, and if necessary, pass it through a sieve.
-
Characterization (Optional): The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
Visualizations
Caption: Factors influencing the solubility of quinolinone derivatives.
Caption: Troubleshooting workflow for poor solubility.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. toku-e.com [toku-e.com]
- 5. Synthesis, Experimental and Density Functional Theory (DFT) Studies on Solubility of Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromoquinolin-2(1H)-one and 6-Bromoquinolin-2(1H)-one
In the landscape of pharmaceutical research and drug development, the quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of this heterocyclic system is paramount for the modulation of its pharmacological properties. This guide provides a comparative analysis of the reactivity of two key isomers, 7-Bromoquinolin-2(1H)-one and 6-Bromoquinolin-2(1H)-one, with a focus on their utility in common palladium-catalyzed cross-coupling reactions. While direct, side-by-side comparative studies are limited in the published literature, this document will draw upon established principles of organic chemistry and available experimental data for related compounds to provide a comprehensive overview for researchers and scientists.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below.
| Property | This compound | 6-Bromoquinolin-2(1H)-one |
| Molecular Formula | C₉H₆BrNO | C₉H₆BrNO[1] |
| Molecular Weight | 224.05 g/mol | 224.05 g/mol [1] |
| CAS Number | 89446-51-5 | 1810-66-8 |
Comparative Reactivity Analysis
The reactivity of the C-Br bond in this compound and 6-Bromoquinolin-2(1H)-one in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is influenced by both electronic and steric factors.
Electronic Effects: The quinolin-2(1H)-one ring system possesses a lactam functionality, which influences the electron distribution throughout the bicyclic structure. The nitrogen atom of the lactam is electron-donating, while the carbonyl group is electron-withdrawing. The position of the bromine atom relative to these groups and the nitrogen of the quinoline ring will affect the polarization of the C-Br bond and its susceptibility to oxidative addition by a palladium(0) catalyst. In general, a more electron-deficient aryl halide will undergo oxidative addition more readily.
Steric Effects: The steric environment around the C-Br bond can also play a significant role in the rate of reaction. Increased steric hindrance can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate.
Based on these principles, the C6-Br bond in 6-Bromoquinolin-2(1H)-one is generally expected to be more reactive than the C7-Br bond in this compound in palladium-catalyzed cross-coupling reactions. This is primarily due to the electronic influence of the nitrogen atom in the pyridine ring, which is expected to have a more pronounced electron-withdrawing effect at the C6 position compared to the C7 position. This increased electrophilicity at C6 would facilitate the initial oxidative addition step in the catalytic cycle.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While no direct comparative yield data for the two isomers is available, studies on related bromoquinolines demonstrate the feasibility of this transformation.
| 6-Bromoquinoline Derivative | Boronic Acid Partner | Product | Yield (%) | Reference |
| Methyl 6-bromoquinoline-3-carboxylate | Phenylboronic acid | Methyl 6-phenylquinoline-3-carboxylate | >95% | [2] |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4-chloroquinoline-3-carbonitrile | High (not specified) | [2] |
| 6-Bromo-1-methylquinolin-4(1H)-one | 3-Tolylboronic acid | 6-(3-Tolyl)-1-methylquinolin-4(1H)-one | Optimization dependent | [2] |
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the electronic and steric properties of the bromoquinoline.
| Bromoquinoline Derivative | Amine Partner | Product | Yield (%) | Reference |
| 6-bromo-1H-indazole | Aniline | N-phenyl-1H-indazol-6-amine | 85 | [3] |
| 6-bromo-1H-indazole | Morpholine | 6-(morpholino)-1H-indazole | 95 | [3] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound and 6-Bromoquinolin-2(1H)-one.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Bromoquinolin-2(1H)-one (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the bromoquinolin-2(1H)-one, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Materials:
-
Bromoquinolin-2(1H)-one (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the bromoquinolin-2(1H)-one, palladium precatalyst, phosphine ligand, and base.
-
Remove the Schlenk tube from the glovebox and add the anhydrous solvent and the amine under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
References
A Comparative Guide to the Synthesis of 7-Substituted Quinolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The substituent at the 7-position plays a crucial role in modulating the pharmacological activity of these compounds. This guide provides an objective comparison of various synthetic routes to 7-substituted quinolin-2-ones, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Several classical and modern synthetic methodologies are available for the preparation of 7-substituted quinolin-2-ones. The choice of a particular route depends on factors such as the availability of starting materials, desired substituent, reaction conditions, and scalability. This section compares the most common methods: the Doebner-von Miller reaction, the Combes synthesis, the Knorr synthesis, palladium-catalyzed reactions, and microwave-assisted methods.
Data Presentation: A Comparative Overview
The following table summarizes the key features, advantages, and disadvantages of the primary synthetic routes to 7-substituted quinolin-2-ones.
| Synthetic Route | Starting Materials | General Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Doebner-von Miller Reaction | m-Substituted anilines, α,β-unsaturated carbonyl compounds | Acid catalysis (e.g., HCl, H₂SO₄), often harsh conditions and high temperatures.[1][2] | 40-60% | Readily available starting materials.[2] | Often results in a mixture of 5- and 7-substituted isomers, harsh reaction conditions, potential for polymerization of the carbonyl compound.[3][4] |
| Combes Synthesis | m-Substituted anilines, β-diketones | Acid catalysis (e.g., H₂SO₄, PPA), heating.[2][5] | 60-85% | Good yields, regioselective for the 7-substituted product with m-substituted anilines.[6] | Requires β-diketones which may not be readily available, strong acid catalysis.[5] |
| Knorr Synthesis | β-ketoanilides derived from m-substituted anilines | Strong acid (e.g., H₂SO₄, PPA), heating.[7] | 50-90% | Good yields, clean conversion of the β-ketoanilide.[7] | Requires pre-synthesis of the β-ketoanilide intermediate. |
| Palladium-Catalyzed Reactions | m-Haloanilines, alkynes, or other coupling partners | Pd catalyst (e.g., Pd(OAc)₂), ligand, base, solvent, often elevated temperatures.[8][9] | 60-95% | High yields and functional group tolerance, excellent regioselectivity.[8] | Expensive catalyst, requires inert atmosphere, sometimes requires multi-step synthesis of precursors.[8] |
| Microwave-Assisted Synthesis | Various (can be applied to other methods) | Microwave irradiation, often shorter reaction times and lower temperatures.[10][11][12] | Often improved yields compared to conventional heating. | Rapid synthesis, improved yields, potential for solvent-free conditions.[12][13] | Requires specialized microwave equipment, scalability can be a concern.[12] |
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic routes to 7-substituted quinolin-2-ones.
Doebner-von Miller Synthesis of 7-Methylquinolin-2-one
This protocol is adapted from procedures for the synthesis of substituted quinolines.[3]
Materials:
-
m-Toluidine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Nitrobenzene (oxidizing agent)
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, cautiously add concentrated hydrochloric acid to cooled m-toluidine with stirring.
-
Add nitrobenzene to the mixture.
-
Slowly add crotonaldehyde to the reaction mixture while maintaining a low temperature with an ice bath.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the 7-methyl and 5-methyl isomers.
Combes Synthesis of 7-Chloro-2,4-dimethylquinolin-2-one (conceptual)
This is a conceptual protocol based on the general Combes reaction, which typically yields quinolines.[2] Modification to yield the quinolin-2-one would require a subsequent oxidation step not detailed here.
Materials:
-
m-Chloroaniline
-
Acetylacetone
-
Concentrated Sulfuric Acid
-
Ice
-
Water
Procedure:
-
In a flask, mix m-chloroaniline and acetylacetone.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition, allow the mixture to warm to room temperature and then heat gently for a few hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain 7-chloro-2,4-dimethylquinoline.
Knorr Synthesis of a 7-Substituted Quinolin-2-one
This protocol is a general procedure adapted from the Knorr synthesis.[7]
Materials:
-
β-ketoanilide (pre-synthesized from a m-substituted aniline and a β-ketoester)
-
Polyphosphoric acid (PPA)
Procedure:
-
To the β-ketoanilide in a reaction vessel, add polyphosphoric acid.
-
Heat the mixture with vigorous stirring until a homogenous solution is formed (typically around 80 °C).
-
Continue heating for an additional 1.5 to 2 hours.
-
Cool the reaction vessel and pour the contents into cold water.
-
The product may precipitate and can be collected by filtration, or the aqueous solution can be extracted with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Palladium-Catalyzed Synthesis of a 7-Substituted Quinolin-2-one
This is a general representation of a palladium-catalyzed intramolecular C-H amination to form the quinolin-2-one ring.
Materials:
-
N-substituted-3-(3-substituted-phenyl)acrylamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Solvent (e.g., DMF)
-
Oxygen atmosphere
Procedure:
-
In a reaction vessel, dissolve the N-substituted-3-(3-substituted-phenyl)acrylamide in the solvent.
-
Add palladium(II) acetate and copper(II) acetate to the solution.
-
Heat the reaction mixture under an oxygen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Microwave-Assisted Synthesis of a Substituted Quinolin-2-one
This protocol outlines a general procedure for microwave-assisted synthesis, which can often be adapted from conventional heating methods.[10][14]
Materials:
-
Appropriate starting materials (e.g., for a Combes or Doebner-von Miller reaction)
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
Place the reactants and any catalyst or solvent in a microwave-safe reaction vessel equipped with a stir bar.
-
Seal the vessel and place it in the microwave reactor.
-
Set the desired temperature, pressure, and reaction time. Irradiate the mixture with microwaves.
-
After the reaction is complete, cool the vessel to a safe temperature before opening.
-
Work up the reaction mixture as per the corresponding conventional method.
-
Purify the product as required.
Visualizations
Reaction Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the fundamental transformations in the key synthetic routes.
Caption: Doebner-von Miller reaction pathway for quinoline synthesis.
Caption: Combes synthesis pathway for 7-substituted quinolines.
Caption: Knorr synthesis for direct formation of quinolin-2-ones.
Experimental Workflow Diagram
This diagram illustrates a general experimental workflow applicable to many of the described syntheses.
Caption: General experimental workflow for synthesis.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. brieflands.com [brieflands.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. ResearchSpace :: Login [researchspace.ukzn.ac.za]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one [mdpi.com]
- 11. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. benchchem.com [benchchem.com]
- 14. CN108503582B - Microwave-assisted synthesis of 2-(1H)-quinolinones - Google Patents [patents.google.com]
Unveiling the Biological Potential: A Comparative Analysis of 7-Bromoquinolin-2(1H)-one and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 7-Bromoquinolin-2(1H)-one and its structural analogs. While direct comparative studies on this compound are limited, this document synthesizes available experimental data on closely related halogenated and substituted quinolin-2(1H)-ones to offer insights into their anticancer and antimicrobial potential.
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The introduction of a bromine atom at the 7th position, as in this compound, is anticipated to modulate its physicochemical properties and biological efficacy. This guide delves into the available data to draw a comparative landscape of its potential bioactivity against that of its analogs.
Comparative Analysis of Anticancer Activity
Quinolin-2(1H)-one derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of critical cellular processes such as cell proliferation and survival. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
Below is a summary of the in vitro anticancer activity of this compound analogs. It is important to note that the experimental conditions, such as the specific cancer cell lines and assay methods, can vary between studies, impacting direct comparability.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat glioblastoma) | 9.6 | [1] |
| HeLa (human cervical cancer) | Not specified | [2] | |
| HT29 (human colon adenocarcinoma) | Not specified | [2] | |
| 6,8-Dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | [2] |
| HT29 (human colon adenocarcinoma) | 26.2 | [2] | |
| HeLa (human cervical cancer) | 24.1 | [2] | |
| 7-Chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | HCT-116 (human colon carcinoma) | 23.39 | [3] |
| 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one | HCT-116 (human colon carcinoma) | 21.41 | [3] |
| HeLa (human cervical cancer) | 21.41 | [3] | |
| Quinolin-2-one Schiff-base hybrid 6c (R¹ = Cl, R² = H) | MCF-7 (human breast adenocarcinoma) | 34 nM | [4] |
| Quinolin-2-one Schiff-base hybrid 5a | MCF-7 (human breast adenocarcinoma) | 34 nM | [4] |
Comparative Analysis of Antimicrobial Activity
The quinoline scaffold is a core component of several established antimicrobial drugs. Synthetic quinolin-2(1H)-one derivatives are frequently screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
The following table summarizes the antimicrobial activities of some halogenated quinoline derivatives. As with the anticancer data, variations in tested microbial strains and methodologies should be considered when comparing these values.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Quinoline-2-one Schiff-base hybrid 6c | Staphylococcus aureus (MRSA) | 0.75 | [5] |
| Enterococcus faecalis (VRE) | 0.75 | [5] | |
| Staphylococcus epidermidis (MRSE) | 2.50 | [5] | |
| 7-substituted-6-fluoroquinolone derivative 2 | Gram-positive & Gram-negative bacteria | ≤ 0.860 | [6] |
| 7-substituted-6-fluoroquinolone derivative 3 | Gram-positive & Gram-negative bacteria | ≤ 0.860 | [6] |
| 7-substituted-6-fluoroquinolone derivative 4 | Gram-positive & Gram-negative bacteria | ≤ 0.860 | [6] |
| 5-Aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-one | S. aureus & E. coli | 6.25 | [7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activities of quinolin-2(1H)-one derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and its analogs) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
MTT Assay Experimental Workflow
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MIC Determination Workflow
Signaling Pathways and Mechanisms of Action
The anticancer activity of quinolin-2(1H)-one derivatives is often attributed to their interaction with specific cellular signaling pathways that are crucial for cancer cell growth and survival. Two prominent mechanisms that have been identified for this class of compounds are the inhibition of tubulin polymerization and the modulation of the EGFR/HER2 signaling cascade.
Inhibition of Tubulin Polymerization
Several quinolin-2(1H)-one analogs have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[8][9][10]
Inhibition of Tubulin Polymerization by Quinolin-2(1H)-one Analogs
EGFR/HER2 Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a critical role in cell proliferation, survival, and differentiation. Overexpression or aberrant activation of these receptors is a hallmark of many cancers. Certain quinoline-based compounds have been designed as dual inhibitors of EGFR and HER2.[4][11][12] By blocking the ATP-binding site of these kinases, they prevent downstream signaling through pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, ultimately leading to reduced cancer cell proliferation and survival.
EGFR/HER2 Signaling Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinolin-6-Yloxyacetamides Are Microtubule Destabilizing Agents That Bind to the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel quinolone chalcones targeting colchicine-binding pocket kill multidrug-resistant cancer cells by inhibiting tubulin activity and MRP1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. HER2 Oncogenic Function Escapes EGFR Tyrosine Kinase Inhibitors via Activation of Alternative HER Receptors in Breast Cancer Cells | PLOS One [journals.plos.org]
- 12. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Quinolinone Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification of quinolinone isomers is a critical step in ensuring the efficacy, safety, and novelty of therapeutic candidates. This guide provides an objective comparison of spectroscopic techniques for differentiating quinolinone isomers, supported by experimental data and detailed protocols.
Quinolinone and its isomers are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The seemingly subtle shift of a carbonyl group or the repositioning of a substituent can dramatically alter a molecule's biological activity. Spectroscopic analysis offers a powerful and non-destructive toolkit for unambiguously distinguishing between these closely related compounds. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the differentiation of key quinolinone isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for common quinolinone isomers, providing a direct comparison of their characteristic signals.
Unsubstituted Quinolinone Isomers
Table 1: Spectroscopic Data for 2(1H)-Quinolinone and 4(1H)-Quinolinone
| Spectroscopic Technique | 2(1H)-Quinolinone | 4(1H)-Quinolinone | Key Differentiating Features |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.89 (br s, 1H, NH), ~7.88 (d, 1H), ~7.55 (t, 1H), ~7.45 (d, 1H), ~7.20 (t, 1H), ~6.50 (d, 1H) | ~11.91 (br s, 1H, NH), ~8.17 (d, 1H), ~7.97 (d, 1H), ~7.68 (t, 1H), ~7.36 (t, 1H), ~6.12 (d, 1H)[2] | The chemical shifts of the vinyl protons (H3 and H4 in 2-quinolinone, H2 and H3 in 4-quinolinone) are significantly different. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~162.0 (C=O), ~140.0, ~139.0, ~130.0, ~128.0, ~122.0, ~121.0, ~116.0, ~115.0 | ~177.0 (C=O), ~141.0, ~140.0, ~132.0, ~125.0, ~124.0, ~118.0, ~110.0, ~109.0 | The carbonyl carbon (C=O) resonance is a key diagnostic peak, appearing at a different chemical shift for each isomer. |
| Mass Spectrometry (EI-MS) | m/z 145 (M⁺), 117 ([M-CO]⁺), 90, 89[3] | m/z 145 (M⁺), 117 ([M-CO]⁺), 90, 89 | While the molecular ion peak is the same, the relative intensities of fragment ions resulting from the loss of CO can differ. |
| FTIR (KBr, cm⁻¹) | ~3100-2800 (N-H str.), ~1660 (C=O str.), ~1600 (C=C str.)[3] | ~3200-2900 (N-H str.), ~1640 (C=O str.), ~1610 (C=C str.) | The carbonyl (C=O) stretching frequency is a key differentiator, often appearing at a higher wavenumber for 2-quinolinone. |
| UV-Vis (Ethanol, λmax nm) | ~228, 270, 328 | ~235, 280, 315 | The position and relative intensities of the absorption maxima are distinct for each isomer. |
Substituted Quinolinone Isomers: A Case Study of Chloro-4(1H)-quinolones
The influence of substituent position on the spectroscopic properties is a critical aspect of isomer differentiation. The following table compares the data for 6-chloro- and 7-chloro-4(1H)-quinolone.
Table 2: Spectroscopic Data for 6-Chloro- and 7-Chloro-4(1H)-quinolone
| Spectroscopic Technique | 6-Chloro-4(1H)-quinolone | 7-Chloro-4(1H)-quinolone | Key Differentiating Features |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.1 (d, 1H, H5), ~7.8 (d, 1H, H2), ~7.6 (dd, 1H, H7), ~7.4 (d, 1H, H8), ~6.0 (d, 1H, H3) | ~8.0 (d, 1H, H5), ~7.9 (d, 1H, H8), ~7.8 (d, 1H, H2), ~7.4 (dd, 1H, H6), ~6.0 (d, 1H, H3) | The splitting patterns and chemical shifts of the aromatic protons are distinct due to the different positions of the chlorine atom. |
| ¹³C NMR (CDCl₃, δ ppm) | ~178.0 (C=O), ~140.0, ~138.0, ~132.0, ~130.0, ~126.0, ~125.0, ~119.0, ~110.0 | ~178.0 (C=O), ~141.0, ~140.0, ~136.0, ~127.0, ~126.0, ~120.0, ~118.0, ~110.0[4] | The chemical shifts of the aromatic carbons, particularly those ortho and para to the chlorine atom, are significantly affected. |
| Mass Spectrometry (EI-MS) | m/z 179/181 (M⁺/M⁺+2), 151/153, 116 | m/z 179/181 (M⁺/M⁺+2), 151/153, 116[5] | The mass spectra will show the characteristic isotopic pattern for a chlorine-containing compound, but fragmentation patterns may show subtle differences. |
| FTIR (KBr, cm⁻¹) | ~1635 (C=O str.), ~820 (C-Cl str.) | ~1630 (C=O str.), ~800 (C-Cl str.)[5] | The C-Cl stretching vibration may appear at a slightly different wavenumber depending on its position on the aromatic ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the quinolinone isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 30-45°, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Data Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to elucidate the structure.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds and often provides a strong molecular ion peak.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). For tandem mass spectrometry (MS/MS), select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to obtain further structural information.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern provides a fingerprint that can be used to differentiate between isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Spectrum Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Key vibrations for quinolinones include the N-H stretch, C=O stretch, and C=C aromatic stretches. The precise frequencies of these vibrations can vary between isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the quinolinone isomer in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε). The electronic transitions in the molecule give rise to a characteristic spectrum that can be used for differentiation.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic differentiation of quinolinone isomers.
Caption: A generalized workflow for the differentiation of quinolinone isomers using multiple spectroscopic techniques.
The structural relationship between the common quinolinone isomers is depicted below, highlighting the key difference in the position of the carbonyl group.
Caption: The constitutional isomerism between 2(1H)-quinolinone and 4(1H)-quinolone.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently differentiate between quinolinone isomers, a crucial step in advancing drug discovery and development.
References
A Comparative Analysis of 7-Bromoquinolin-2(1H)-one and Other Halogenated Quinolines as Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds and functional materials. The strategic functionalization of the quinoline ring is a critical step in the development of novel therapeutic agents. Among the various precursors, halogenated quinolines serve as versatile intermediates for diversification, primarily through cross-coupling reactions. This guide provides an objective comparison of the efficacy of 7-Bromoquinolin-2(1H)-one against other halogenated quinolines, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary: The Reactivity-Cost Trade-Off
The choice of a halogenated quinoline intermediate is fundamentally a balance between reactivity and cost. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl > F.[1] This trend is primarily attributed to the bond dissociation energy of the carbon-halogen bond, with the weaker C-I and C-Br bonds facilitating the rate-determining oxidative addition step in the catalytic cycle more readily than the stronger C-Cl bond.[1]
This compound emerges as a highly versatile and efficient intermediate. The carbon-bromine bond at the 7-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[1][2][3] This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups, which is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.[3] While iodoquinolines may offer even higher reactivity, they are often more expensive and less stable. Conversely, chloroquinolines are more cost-effective, but their lower reactivity often necessitates more forcing conditions or highly specialized and expensive catalyst systems to achieve comparable yields to their bromo counterparts.[1]
Recent advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have significantly improved the utility of the more economical chloroquinolines.[1] However, bromoquinolines like this compound often provide higher yields under milder reaction conditions, making them a reliable choice for complex syntheses.[1]
Comparative Data on Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The performance of different halogenated quinolines in this reaction highlights their relative efficacy.
| Halogenated Quinoline | Catalyst System (Typical) | Conditions (Typical) | Yield (%) | Notes |
| This compound | Pd(dppf)Cl₂, K₂CO₃ | 90°C, 12h | High | Generally provides high yields under relatively mild conditions. The C-Br bond is readily activated.[4][5] |
| 7-Chloroquinolin-2(1H)-one | Pd(OAc)₂ / Bulky Phosphine Ligand, K₃PO₄ | 100-120°C | Moderate to High | Requires more specialized, electron-rich, and bulky ligands (e.g., XPhos, RuPhos) and often higher temperatures to overcome the stronger C-Cl bond.[1][5] |
| 7-Iodoquinolin-2(1H)-one | Pd(PPh₃)₄, Na₂CO₃ | Room Temp to 80°C | Very High | Highest reactivity, often allowing for milder conditions. However, starting materials can be more expensive and less stable.[1] |
| 7-Fluoroquinolin-2(1H)-one | Not typically used | N/A | Very Low / No Reaction | The C-F bond is generally too strong for standard palladium-catalyzed oxidative addition. |
This table represents generalized data based on established reactivity trends. Actual yields are substrate and condition-dependent.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for key cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a powerful method for introducing aryl or heteroaryl groups at the 7-position of the quinoline core.[3]
Reaction: this compound + Arylboronic Acid → 7-Arylquinolin-2(1H)-one
Procedure:
-
To a reaction vessel, add the this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03-0.10 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[4]
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.[5]
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-quinolin-2(1H)-one.[3][5]
General Protocol for Buchwald-Hartwig Amination
This reaction is a versatile method for forming carbon-nitrogen bonds, essential for synthesizing many pharmaceutical compounds.
Reaction: this compound + Amine → 7-Aminoquinolin-2(1H)-one
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.).
-
Add an anhydrous solvent, such as toluene or THF.
-
Degas the mixture thoroughly.
-
Heat the reaction to 80-110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the final product.
Visualizing Synthetic Pathways and Mechanisms
Diagrams are essential for understanding the complex processes in chemical synthesis.
Caption: Generalized catalytic cycle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Caption: Synthetic workflow illustrating the use of this compound as a key intermediate.
Conclusion
This compound stands out as a robust and highly effective intermediate in organic synthesis, particularly for drug development and materials science. Its favorable reactivity in a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular architectures. While other halogenated quinolines, especially chloro-derivatives, present a more economical option, the decision to use them often requires significant investment in catalyst optimization and may involve harsher reaction conditions. The reliability and versatility of this compound, which consistently provides good to excellent yields under moderate conditions, solidify its position as a preferred intermediate for researchers aiming to accelerate the synthesis of complex and novel quinoline-based compounds.
References
Validating the Structure of 7-Bromoquinolin-2(1H)-one Derivatives by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of NMR data for 7-Bromoquinolin-2(1H)-one and its derivatives, supported by detailed experimental protocols to aid in their structural validation.
The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds. The introduction of a bromine atom at the C7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Therefore, precise characterization of these derivatives is paramount. This guide will focus on the interpretation of ¹H and ¹³C NMR spectra, which are fundamental to confirming the substitution pattern and overall structure of these compounds.
Comparative NMR Data Analysis
The chemical shifts observed in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Substitution on the quinolinone core will induce characteristic changes in the ¹H and ¹³C NMR spectra. Below is a comparison of the expected NMR data for this compound and two of its derivatives.
Table 1: Comparative ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | This compound (Estimated) | 7-Bromo-4-methylquinolin-2(1H)-one (Estimated) | 7-Hydroxy-4-methyl-2(1H)-quinolone (Predicted)[1] |
| NH | ~11.8 (br s) | ~11.6 (br s) | ~11.5 (br s) |
| H-3 | ~6.5 (d, J ≈ 9.6 Hz) | ~6.2 (s) | ~6.0 (s) |
| H-4 | ~7.8 (d, J ≈ 9.6 Hz) | - | - |
| H-5 | ~7.9 (d, J ≈ 8.8 Hz) | ~7.8 (d, J ≈ 8.7 Hz) | ~7.5 (d) |
| H-6 | ~7.5 (dd, J ≈ 8.8, 2.0 Hz) | ~7.4 (dd, J ≈ 8.7, 2.1 Hz) | ~6.8 (dd) |
| H-8 | ~7.7 (d, J ≈ 2.0 Hz) | ~7.6 (d, J ≈ 2.1 Hz) | ~6.7 (d) |
| -CH₃ | - | ~2.4 (s) | ~2.4 (s) |
| -OH | - | - | ~9.8 (s) |
Table 2: Comparative ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | This compound (Estimated) | 7-Bromo-4-methylquinolin-2(1H)-one (Estimated) | 7-Hydroxy-4-methyl-2(1H)-quinolone (Predicted)[1] |
| C-2 | ~162.0 | ~161.5 | ~162.1 |
| C-3 | ~121.0 | ~120.5 | ~115.8 |
| C-4 | ~140.0 | ~148.0 | ~150.2 |
| C-4a | ~118.0 | ~117.5 | ~113.4 |
| C-5 | ~129.0 | ~128.5 | ~125.9 |
| C-6 | ~128.0 | ~127.5 | ~112.9 |
| C-7 | ~119.0 | ~118.5 | ~155.8 |
| C-8 | ~132.0 | ~131.5 | ~102.1 |
| C-8a | ~139.0 | ~138.5 | ~139.6 |
| -CH₃ | - | ~18.0 | ~18.5 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for structural elucidation and comparison.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis. The exact amount may be adjusted based on the sensitivity of the NMR spectrometer.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended for its ability to dissolve a wide range of organic compounds and for its convenient residual solvent peaks for spectral referencing.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube. Ensure that the solution is free of any particulate matter.
Protocol 2: NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Perform a standard 1D proton experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Perform a proton-decoupled ¹³C experiment (e.g., zgpg30).
-
A larger number of scans will be necessary compared to ¹H NMR.
-
Typical spectral width: 0-200 ppm.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, which is essential for assigning protons on the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the position of substituents.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound derivatives using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
Signaling Pathways and Logical Relationships
For the structural elucidation of this compound derivatives, the logical flow of information from the NMR experiments to the final structure is critical. The following diagram illustrates the relationships between the different NMR experiments and how they contribute to the final structural assignment.
Caption: Information flow in NMR structural elucidation.
References
Navigating the Synthesis of 7-Bromoquinolin-2(1H)-one: A Comparative Guide to Cost-Effectiveness
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient and economical synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of different synthetic pathways to 7-Bromoquinolin-2(1H)-one, a valuable building block in medicinal chemistry. We will delve into the cost-effectiveness of three primary routes: synthesis from 3-bromoaniline, direct bromination of quinolin-2(1H)-one, and a Sandmeyer reaction from 7-aminoquinolin-2(1H)-one, offering a clear perspective on the optimal pathway for your research needs.
Executive Summary
The synthesis of this compound can be approached from several angles, each with its own set of advantages and disadvantages in terms of cost, yield, and complexity. This guide presents a comparative analysis of three distinct synthetic strategies. While direct bromination of quinolin-2(1H)-one appears to be the most straightforward approach, it is often hampered by poor regioselectivity, leading to a mixture of products and costly purification challenges. The synthesis from 3-bromoaniline offers a more controlled route to the desired isomer, though it may involve multi-step processes. The Sandmeyer reaction, starting from the corresponding aminoquinolinone, presents a classic and reliable method for introducing the bromo substituent at a specific position, provided the amino precursor is readily accessible. This guide will provide a detailed breakdown of each pathway, including experimental protocols, cost analysis of reagents, and a visual representation of the synthetic workflows to aid in your decision-making process.
Data Presentation: A Comparative Analysis of Synthetic Pathways
To facilitate a clear comparison, the following table summarizes the key quantitative data for each synthetic pathway. The cost analysis is based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.
| Pathway | Key Steps | Overall Yield (%) | **Estimated Reagent Cost per Gram of Product ($) ** | Advantages | Disadvantages |
| Pathway 1: From 3-Bromoaniline | 1. Doebner-von Miller or Combes quinoline synthesis | Moderate | Moderate | Good regiocontrol, readily available starting material. | May require optimization to favor the 7-bromo isomer, potentially multi-step. |
| Pathway 2: Direct Bromination | 1. Synthesis of Quinolin-2(1H)-one2. Bromination with NBS or Br₂ | Variable | Low to High (depending on purification) | Potentially fewer steps. | Poor regioselectivity leading to mixture of isomers and difficult purification. |
| Pathway 3: Sandmeyer Reaction | 1. Synthesis of 7-Aminoquinolin-2(1H)-one2. Diazotization3. Sandmeyer reaction with CuBr | Good | High | Excellent regioselectivity. | Requires synthesis of the amino precursor, involves handling of diazonium salts. |
Experimental Protocols
Detailed experimental methodologies for the key transformations in each pathway are provided below. These protocols are based on established literature procedures and should be adapted and optimized for specific laboratory conditions.
Pathway 1: Synthesis from 3-Bromoaniline (via Doebner-von Miller type reaction)
This pathway involves the condensation of 3-bromoaniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst to construct the quinolinone ring.
Step 1: Synthesis of 7-Bromoquinoline
-
Materials: 3-Bromoaniline, glycerol, sulfuric acid, nitrobenzene.
-
Procedure: A mixture of 3-bromoaniline, glycerol, and nitrobenzene is slowly added to concentrated sulfuric acid. The reaction mixture is heated, and upon completion, it is poured onto ice and neutralized with a base. The crude 7-bromoquinoline is then extracted and purified.
Step 2: Conversion to this compound
-
This step would typically involve an oxidation or hydroxylation at the 2-position, which can be challenging and may require specific reagents.
Pathway 2: Direct Bromination of Quinolin-2(1H)-one
This approach involves the synthesis of the parent quinolin-2(1H)-one followed by electrophilic bromination.
Step 1: Synthesis of Quinolin-2(1H)-one
-
Materials: Aniline, malonic acid, acetic anhydride.
-
Procedure: Aniline is reacted with malonic acid in the presence of acetic anhydride to form an intermediate which is then cyclized at high temperature to yield quinolin-2(1H)-one.
Step 2: Bromination of Quinolin-2(1H)-one
-
Materials: Quinolin-2(1H)-one, N-Bromosuccinimide (NBS), solvent (e.g., acetonitrile or DMF).
-
Procedure: Quinolin-2(1H)-one is dissolved in a suitable solvent, and NBS is added portion-wise. The reaction is stirred at room temperature or with gentle heating until completion. The product mixture is then worked up to isolate the bromo-substituted quinolinones. Note: This reaction often yields a mixture of 6-bromo and 8-bromo isomers, with the 7-bromo isomer being a minor product.
Pathway 3: Sandmeyer Reaction from 7-Aminoquinolin-2(1H)-one
This classic transformation provides a highly regioselective route to the target compound.
Step 1: Synthesis of 7-Aminoquinolin-2(1H)-one
-
A potential route involves the nitration of quinolin-2(1H)-one followed by reduction of the nitro group. The nitration step also faces regioselectivity challenges. A more controlled synthesis of the amino precursor is crucial for the viability of this pathway.
Step 2: Diazotization and Sandmeyer Reaction
-
Materials: 7-Aminoquinolin-2(1H)-one, sodium nitrite, hydrochloric acid, copper(I) bromide.
-
Procedure: 7-Aminoquinolin-2(1H)-one is dissolved in aqueous acid and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt. This solution is then added to a solution of copper(I) bromide to yield this compound.
Mandatory Visualization
To further clarify the synthetic strategies, the following diagrams illustrate the logical workflow of each pathway.
Caption: Synthetic workflow starting from 3-bromoaniline.
Caption: Direct bromination approach for this compound.
Caption: Sandmeyer reaction pathway for the synthesis.
Conclusion and Recommendation
Based on the analysis of the available synthetic routes, the most cost-effective and reliable pathway for the synthesis of this compound will largely depend on the specific capabilities and priorities of the research team.
-
For laboratories with strong expertise in reaction optimization and purification, Pathway 1 (from 3-Bromoaniline) may offer a good balance of cost and regioselectivity, provided a suitable cyclization method that favors the 7-bromo isomer can be established.
-
Pathway 2 (Direct Bromination) is the least recommended due to the significant challenges in controlling regioselectivity and the subsequent costly and time-consuming purification of the desired product from a mixture of isomers.
-
For applications where high purity and unambiguous regiochemistry are critical, Pathway 3 (Sandmeyer Reaction) is the most robust and reliable method. While it involves more steps and potentially higher initial reagent costs due to the synthesis of the amino precursor, the high yield and clean conversion of the Sandmeyer step can lead to overall better cost-effectiveness by minimizing purification losses and ensuring the quality of the final product.
Ultimately, the choice of synthetic route will be a trade-off between the cost of starting materials, the number of synthetic steps, the achievable yield and purity, and the available resources for process development and purification. For drug development applications where purity is paramount, the Sandmeyer reaction is the recommended approach.
A Comparative Guide to Alternative Reagents for the Synthesis of 7-Arylquinolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
The 7-arylquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The efficient and versatile synthesis of these molecules is therefore of paramount importance. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of 7-arylquinolin-2-ones, with a focus on Suzuki-Miyaura cross-coupling and direct C-H arylation strategies. Experimental data is presented to facilitate the selection of the most appropriate method for specific research and development needs.
Introduction to Synthetic Strategies
The introduction of an aryl group at the C7 position of the quinolin-2-one nucleus is a key transformation in the synthesis of this class of compounds. Traditionally, this has been achieved through classical cross-coupling reactions, most notably the Suzuki-Miyaura coupling. More recently, direct C-H activation/arylation has emerged as a more atom-economical and environmentally benign alternative. This guide will delve into the specifics of these two primary approaches, providing a comparative analysis of their performance.
A general overview of the synthetic pathways is presented in the workflow diagram below.
Caption: General synthetic strategies for 7-arylquinolin-2-ones.
Performance Comparison of Catalytic Systems
The choice of catalyst and reaction conditions is critical for the successful synthesis of 7-arylquinolin-2-ones. Below is a summary of quantitative data for different catalytic systems based on literature reports.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation. It typically involves the coupling of a 7-haloquinolin-2-one with an arylboronic acid in the presence of a palladium catalyst and a base.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (4.2 mol%) | Na₂CO₃ | Acetone/Water | 40-45 | 0.5-7 | 74-98 | [1][2] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Reflux | - | 68-93 | [Referenced in review] |
| Pd/C | - | Aqueous | - | 0.17-2.5 | up to 100 | [Referenced in review] |
Note: Yields are highly substrate-dependent. The data presented is a range observed for various arylboronic acids.
Direct C-H Arylation
Direct C-H arylation offers a more streamlined approach by avoiding the pre-functionalization of the quinolin-2-one core. This method typically involves the reaction of a quinolin-2-one with an aryl halide or other aryl source in the presence of a palladium or rhodium catalyst and an oxidant.
Quantitative data for the direct C-H arylation of the 7-position of quinolin-2-ones is less commonly reported in dedicated comparative studies. However, the general principles of palladium-catalyzed C-H activation suggest that this is a viable and promising alternative.
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Ag₂CO₃ | Acetic Acid | - | - | up to 68 | [Referenced in review] |
| [RhCl(CO)₂]₂ | - | - | - | - | - | [Referenced in review] |
Note: The development of efficient and regioselective C-H arylation methods for the 7-position of quinolin-2-ones is an active area of research.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of 7-Bromoquinolin-2-one
This protocol is adapted from methodologies reported for the synthesis of related aryl-substituted heterocycles.[1][2]
-
Reaction Setup: In a round-bottom flask, combine 7-bromoquinolin-2(1H)-one (1.0 mmol), the desired arylboronic acid (1.2-2.2 equiv.), and sodium carbonate (Na₂CO₃) (2.0-2.5 equiv.).
-
Solvent Addition: Add a mixture of acetone and water (typically in a 1:1 or 2:1 ratio).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (4.2 mol%).
-
Reaction Conditions: Heat the reaction mixture to 40-45 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to 7 hours depending on the substrate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-arylquinolin-2-one.
Conceptual Protocol for Direct C-H Arylation of Quinolin-2-one
This conceptual protocol is based on general procedures for palladium-catalyzed C-H arylation of heterocycles.
-
Reaction Setup: In a sealed tube, combine quinolin-2(1H)-one (1.0 mmol), the aryl halide (e.g., aryl bromide or iodide) (1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv.).
-
Catalyst and Ligand: Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand).
-
Oxidant: Add a stoichiometric oxidant (e.g., Ag₂CO₃ or benzoquinone).
-
Solvent Addition: Add a high-boiling point solvent (e.g., DMF, DMA, or toluene).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically >100 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Conclusion and Future Perspectives
Both Suzuki-Miyaura cross-coupling and direct C-H arylation present viable pathways for the synthesis of 7-arylquinolin-2-ones. The Suzuki-Miyaura reaction is a well-established and reliable method with a broad substrate scope, often providing high yields.[1][2] However, it requires the synthesis of a halogenated quinolin-2-one precursor.
Direct C-H arylation is a more modern and atom-economical approach that avoids pre-functionalization. While significant progress has been made in this area, achieving high regioselectivity at the C7 position of the quinolin-2-one ring can be challenging and often requires careful optimization of reaction conditions. Further research into the development of highly active and selective catalyst systems for the direct C7-arylation of quinolin-2-ones is a key area for future investigation.
The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of functional groups on the substrates. This guide provides the foundational information for researchers to make an informed decision based on the specific requirements of their synthetic targets.
References
A Head-to-Head Comparison of Biological Screening Results for Substituted Quinolinones
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of substituted quinolinones, supported by comparative experimental data and detailed protocols.
The quinolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antibacterial, and antifungal properties of various substituted quinolinones, presenting quantitative data from in vitro screening assays. Detailed experimental methodologies for key assays are provided to support the reproducibility and further investigation of these promising compounds.
Quantitative Biological Screening Data
The biological efficacy of substituted quinolinones is primarily quantified by their half-maximal inhibitory concentration (IC50) in anticancer assays and minimum inhibitory concentration (MIC) in antimicrobial assays. Lower values for both IC50 and MIC indicate greater potency.
Anticancer Activity of Substituted Quinolinones
The following table summarizes the cytotoxic effects of various substituted quinolinones against different human cancer cell lines. The data highlights the influence of different substituents on the quinolinone core on their anticancer potency.
| Compound ID/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | HL-60 (Leukemia) | 0.064 (mTOR inhibition) | [1] |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast Cancer) | 0.016 | [2] |
| 4b (a 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative) | MCF-7 (Breast Cancer) | 0.002 | [3] |
| 4j (a 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative) | MCF-7 (Breast Cancer) | 0.004 | [3] |
| 4k (a 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative) | MCF-7 (Breast Cancer) | 0.003 | [3] |
| 4e (a 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative) | MCF-7 (Breast Cancer) | 0.004 | [3] |
Antibacterial Activity of Substituted Quinolines
The antibacterial potential of substituted quinolines against a panel of Gram-positive and Gram-negative bacteria is presented below. The MIC values demonstrate the concentration-dependent inhibitory effects of these compounds on bacterial growth.
| Compound ID/Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| Hybrid 4c | S. aureus | 1.9-2.0 | [4] |
| Hybrid 4d | S. aureus | 1.9-2.0 | [4] |
| Hybrid 4g | S. aureus | 1.9-2.0 | [4] |
| Hybrid 4h | S. aureus | 1.9-2.0 | [4] |
| Hybrid 4c | E. coli | 1.9-2.0 | [4] |
| Hybrid 4d | E. coli | 1.9-2.0 | [4] |
| Hybrid 4g | E. coli | 1.9-2.0 | [4] |
| Hybrid 4h | E. coli | 1.9-2.0 | [4] |
| Compound 5p | S. aureus | 4-16 | [5] |
| Compound 5p | B. subtilis | 8-32 | [5] |
| Compound 5p | MRSA | 8-32 | [5] |
| Compound 5p | E. coli | 4-32 | [5] |
| Compound 3l | E. coli | 7.812 | [6] |
Antifungal Activity of Substituted Quinolines
The following table outlines the antifungal efficacy of various substituted quinolines against clinically relevant fungal pathogens. The MIC values indicate the potency of these compounds in inhibiting fungal growth.
| Compound ID/Substitution | Fungal Strain | MIC (µg/mL) | Reference |
| Hybrid 7c | Cryptococcus neoformans | 15.6 | [7] |
| Hybrid 7d | Cryptococcus neoformans | 15.6 | [7] |
| 2-(Pyridin-4-yl)quinoline 9 | Candida albicans | - | [8] |
| 2-(2-pyridin-4-yl)vinyl)quinoline 16 | Candida albicans | - | [8] |
| 6-ethyl-2-(pyridin-2-yl)quinoline 6 | Cryptococcus neoformans | - | [8] |
| Compound 3l | Candida albicans | 31.125 | [6] |
Experimental Protocols
Detailed methodologies for the key biological screening assays are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid or solid growth medium.
Procedure (Broth Microdilution):
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted is proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
Many substituted quinolinones exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for these compounds.[1][9][10]
Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition by substituted quinolinones.
General Workflow for Anticancer Drug Screening
The evaluation of the anticancer potential of substituted quinolinones typically follows a standardized workflow, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for the screening and evaluation of anticancer quinolinones.
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes | MDPI [mdpi.com]
- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Safety Operating Guide
Proper Disposal of 7-Bromoquinolin-2(1H)-one: A Guide for Laboratory Professionals
The proper disposal of 7-Bromoquinolin-2(1H)-one, a halogenated quinoline derivative, is critical to ensure laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The following procedures are based on general best practices for halogenated organic compounds and information from safety data sheets (SDS) for structurally similar chemicals.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly ventilated.
| Precautionary Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A respirator may be necessary if there is a risk of dust or aerosol formation. | To prevent skin, eye, and respiratory tract exposure to the chemical. |
| Ventilation | Work in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of any dust or vapors. |
| Spill Management | Have a spill kit readily available that is appropriate for solid chemical spills. | To quickly and safely contain and clean up any accidental releases. |
Step-by-Step Disposal Protocol
The disposal of this compound should be handled by a licensed professional waste disposal service. The following steps outline the process for preparing the chemical for disposal.
-
Segregation and Collection :
-
Carefully collect the this compound waste in a designated, properly labeled, and sealed container.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Container Labeling :
-
The waste container must be clearly labeled with the full chemical name: "this compound".
-
Include any relevant hazard symbols (e.g., irritant, environmentally hazardous).
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal :
-
Arrange for a licensed chemical waste disposal company to collect the waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (if available) or a comprehensive chemical profile.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
In the absence of a specific Safety Data Sheet for this compound, it is crucial to handle the compound with caution, assuming it may present hazards similar to other brominated organic compounds, such as skin, eye, and respiratory irritation. Always err on the side of caution and adhere to the strictest safety protocols.
Personal protective equipment for handling 7-Bromoquinolin-2(1H)-one
Essential Safety and Handling Guide for 7-Bromoquinolin-2(1H)-one
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 99465-10-8), including operational procedures and disposal plans.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 99465-10-8[1][2][3] |
| Molecular Formula | C9H6BrNO[1][2][3] |
| Molecular Weight | 224.05 g/mol [2][3] |
| Appearance | Off-white to light brown solid[2] |
| Melting Point | 270-272°C[2] |
| Boiling Point | 375.4±42.0 °C (Predicted)[2] |
| Density | 1.620 g/cm³ (Predicted)[2] |
Hazard Identification and Safety Precautions
Safety information for this compound indicates that it is a hazardous substance requiring careful handling to minimize exposure.[2]
GHS Hazard Classification:
-
Skin corrosion/irritation: Category 2 (Causes skin irritation)[2]
-
Serious eye damage/eye irritation: Category 2A (Causes serious eye irritation)[2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3 (May cause respiratory irritation)[2]
Signal Word: Warning[2]
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, safety precautions are also based on data from structurally similar compounds, such as 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can lead to serious eye irritation.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes. | To prevent skin contact and absorption.[2][4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for dust or aerosol generation. | To prevent inhalation of the substance.[2][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
2. Handling and Use:
-
All handling of the solid material should be conducted in a designated area, preferably within a chemical fume hood to control airborne dust.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]
-
Avoid creating dust when handling the solid material.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]
3. First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
4. Spill and Leak Procedures:
-
Clean up all spills immediately.
-
Avoid breathing dust and contact with skin and eyes.[4]
-
Wear appropriate PPE, including a dust respirator.[4]
-
Use dry clean-up procedures and avoid generating dust. Sweep up, shovel up, or vacuum up the material and place it in a suitable, closed container for disposal.[4][5]
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Waste Product: Dispose of contents and container in accordance with local, regional, and national regulations. This may involve incineration in a permitted hazardous waste facility.
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste.
-
Empty Containers: Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the container in accordance with local regulations.
Experimental Workflow
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
